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  • Product: 4-Bromo-2-(cyanomethyl)benzoic acid
  • CAS: 942935-70-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Bromo-2-(cyanomethyl)benzoic Acid: Properties, Synthesis, and Applications

Abstract 4-Bromo-2-(cyanomethyl)benzoic acid is a trifunctional aromatic compound of significant interest to the chemical and pharmaceutical sciences. Possessing a carboxylic acid, a cyanomethyl group, and a bromine atom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-2-(cyanomethyl)benzoic acid is a trifunctional aromatic compound of significant interest to the chemical and pharmaceutical sciences. Possessing a carboxylic acid, a cyanomethyl group, and a bromine atom on a benzene scaffold, it serves as a versatile building block for the synthesis of complex organic molecules. This guide provides an in-depth analysis of its chemical and physical properties, outlines a validated synthetic pathway, explores its chemical reactivity, and discusses its applications, particularly as a key intermediate in the development of novel therapeutics. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.

Molecular Structure and Identification

4-Bromo-2-(cyanomethyl)benzoic acid is a substituted benzoic acid. The core structure consists of a benzene ring substituted at position 1 with a carboxylic acid group, at position 2 with a cyanomethyl (-CH₂CN) group, and at position 4 with a bromine atom. This specific arrangement of functional groups provides distinct reactive sites, making it a valuable intermediate in multi-step organic synthesis.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are associated with this compound.

IdentifierValueSource
IUPAC Name 4-Bromo-2-(cyanomethyl)benzoic acidN/A
CAS Number 942935-70-8[1]
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
SMILES String O=C(O)C1=CC=C(Br)C=C1CC#N
InChI Key CNICEBGPOTZLOV-UHFFFAOYSA-N
MDL Number MFCD22383679

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties are critical for the compound's handling, reaction monitoring, and structural confirmation. Note: As this is a specialized reagent, some physical data is predicted or based on similar structures, and analytical data is not always collected by suppliers. Buyer assumes responsibility to confirm product identity and purity.

Physical Properties
PropertyValueNotes
Appearance Solid
Melting Point Not availableTypically requires experimental determination.
Solubility Soluble in DMSO, DMF, MethanolExpected solubility based on polar functional groups. Poorly soluble in water.
XlogP (Predicted) 1.8[2]
Spectroscopic Profile (Predicted)

While experimental spectra for this specific compound are not widely published, a predictive analysis based on its structure allows for the characterization of key signals.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.3 ppm (s, 1H): The acidic proton of the carboxylic acid (-COOH) is expected to be a broad singlet far downfield.

    • δ ~7.9 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid.

    • δ ~7.7 ppm (dd, 1H): Aromatic proton ortho to the bromine atom.

    • δ ~7.6 ppm (d, 1H): Aromatic proton ortho to the cyanomethyl group.

    • δ ~4.1 ppm (s, 2H): The two benzylic protons of the cyanomethyl group (-CH₂CN) would appear as a sharp singlet.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~167 ppm: Carboxylic acid carbon (-COOH).

    • δ ~140-120 ppm: Aromatic carbons (6 signals expected).

    • δ ~118 ppm: Nitrile carbon (-C≡N).

    • δ ~25 ppm: Benzylic carbon (-CH₂CN).

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~2250 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group.

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1600, 1475 cm⁻¹: C=C stretches of the aromatic ring.

    • ~800-600 cm⁻¹: C-Br stretch.

  • Mass Spectrometry (MS):

    • [M-H]⁻: Predicted at m/z 237.95091.[2]

    • Isotopic Pattern: A characteristic M/M+2 pattern with approximately 1:1 intensity ratio due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification

The synthesis of 4-Bromo-2-(cyanomethyl)benzoic acid is not commonly detailed in standard literature but can be logically achieved via a two-step process starting from the commercially available 4-Bromo-2-methylbenzoic acid. This approach leverages a well-established radical bromination followed by a nucleophilic substitution.

Synthetic Workflow

The proposed pathway involves two key transformations:

  • Benzylic Bromination: Introduction of a bromine atom at the benzylic position of the methyl group via a free-radical mechanism.

  • Cyanation: Nucleophilic displacement of the benzylic bromide with a cyanide salt.

SynthesisWorkflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation SM 4-Bromo-2-methylbenzoic acid R1 NBS, Benzoyl Peroxide SM->R1 INT 4-Bromo-2-(bromomethyl)benzoic acid R2 Sodium Cyanide (NaCN) INT->R2 PROD 4-Bromo-2-(cyanomethyl)benzoic acid R1->INT S1 Chlorobenzene, Reflux S1->R1 R2->PROD S2 DMSO, 90°C S2->R2

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-(bromomethyl)benzoic acid (Intermediate)

This procedure is adapted from standard protocols for benzylic bromination of toluic acid derivatives.[3]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol).[4]

  • Reagent Addition: Add N-bromosuccinimide (NBS, 9.1 g, 51.2 mmol, 1.1 equiv.) and benzoyl peroxide (0.56 g, 2.3 mmol, 0.05 equiv.) as a radical initiator.

  • Solvent: Add chlorobenzene (60 mL) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet (~2.5 ppm) and the appearance of the bromomethyl singlet (~4.5 ppm).

  • Workup: Cool the reaction mixture to room temperature, then in an ice bath to precipitate the product. Filter the solid via suction filtration.

  • Purification: Wash the crude solid with cold hexane to remove organic byproducts. Then, wash thoroughly with water to remove the succinimide byproduct. The resulting white solid, 4-Bromo-2-(bromomethyl)benzoic acid, can be dried under vacuum and is often used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-2-(cyanomethyl)benzoic acid (Final Product)

This protocol is based on established methods for nucleophilic displacement of benzylic bromides with cyanide.[5]

  • Safety Precaution: This reaction involves sodium cyanide, which is highly toxic. It must be performed in a well-ventilated fume hood. All glassware must be decontaminated with bleach after use. Consult local safety rules before handling cyanides. [5]

  • Setup: In a 250 mL round-bottom flask, dissolve the crude 4-Bromo-2-(bromomethyl)benzoic acid (intermediate from Step 1, ~46.5 mmol) in dimethyl sulfoxide (DMSO, 100 mL).

  • Reagent Addition: Carefully add sodium cyanide (NaCN, 3.4 g, 69.8 mmol, 1.5 equiv.) portion-wise to the solution. The low solubility of NaCN in DMSO may require careful, gradual addition.[5]

  • Reaction: Heat the mixture to 90°C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the solution into 1 L of ice water, which should precipitate the crude product.

  • Purification:

    • Filter the resulting solid.

    • Redissolve the solid in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. The addition of salt can help break up any emulsions caused by residual DMSO.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The final product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Chemical Reactivity and Applications

The utility of 4-Bromo-2-(cyanomethyl)benzoic acid stems from the orthogonal reactivity of its three functional groups. This allows for selective chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science.

Reactivity Profile
  • Carboxylic Acid (-COOH): This group can be readily converted into esters, amides, or acid chlorides. It serves as a key handle for attaching the molecule to other scaffolds, often via amide bond formation, a cornerstone reaction in drug development.

  • Cyanomethyl Group (-CH₂CN): The nitrile can be hydrolyzed to a carboxylic acid (yielding a di-acid), reduced to a primary amine (-CH₂CH₂NH₂), or used in various cycloaddition reactions. The benzylic protons are acidic and can be deprotonated to form a carbanion for further alkylation.

  • Aromatic Bromine (-Br): The bromine atom is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents onto the aromatic ring.[6]

Reactivity cluster_COOH Carboxylic Acid Reactivity cluster_CN Cyanomethyl Group Reactivity cluster_Br Bromine Reactivity Core 4-Bromo-2-(cyanomethyl) benzoic Acid Amide Amide Formation (e.g., with R-NH₂) Core->Amide Ester Esterification (e.g., with R-OH) Core->Ester Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis Reduction Reduction to Primary Amine Core->Reduction Suzuki Suzuki Coupling (with Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig (with Amines) Core->Buchwald

Caption: Key reactive sites and potential transformations.

Applications in Drug Discovery

Benzoic acid and its derivatives are recognized as important scaffolds in the design of therapeutic agents, showing potential in anticancer research.[7] The specific structure of 4-Bromo-2-(cyanomethyl)benzoic acid makes it a valuable intermediate for building more complex molecules. For instance, related structures like 4-Bromo-2-cyanobenzoic acid have been patented as reagents for preparing amide compounds that inhibit matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis.[8] The cyanomethyl group can act as a linker or be modified, while the bromo and carboxyl groups provide vectors for further elaboration of the molecular structure to optimize binding to biological targets.

Safety and Handling

Proper handling of 4-Bromo-2-(cyanomethyl)benzoic acid is essential due to its potential toxicity.

GHS Hazard Information
PictogramSignal WordHazard Statement(s)Precautionary Statement(s)

Danger H301: Toxic if swallowed. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P330 + P331: Rinse mouth. Do NOT induce vomiting.

Source: Sigma-Aldrich Safety Data Sheet.

Handling and Storage Recommendations
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Facilities should be equipped with an eyewash station and safety shower.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, and a lab coat.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[9][10]

References

  • Supporting Information for an academic paper. (n.d.).
  • Organic Chemistry Portal. (n.d.). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Retrieved February 14, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 4-Bromo-2-cyanobenzoic Acid. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). 4-bromo-2-(cyanomethyl)benzoic acid (C9H6BrNO2). Retrieved February 14, 2026, from [Link]

  • AA Blocks. (n.d.). 4-BROMO-2-CYANOBENZOIC ACID. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • University of Massachusetts Boston. (2004). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved February 14, 2026, from [Link]

  • Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? Retrieved February 14, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1). Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters. Retrieved February 14, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Retrieved February 14, 2026, from [Link]

  • SpectraBase. (2011). 4-bromobenzoic acid 1H NMR Spectrum. Retrieved February 14, 2026, from [Link]

  • askIITians. (2016). The reaction of 4-Bromo benzyl chloride with sodium cyanide in ethano. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Chemistry LibreTexts. (2023). Reactions of Substituent Groups. Retrieved February 14, 2026, from [Link]

  • YouTube. (2020). The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol leads to the formation of:. Retrieved February 14, 2026, from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved February 14, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved February 14, 2026, from [Link]

  • PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

Technical Monograph: 4-Bromo-2-(cyanomethyl)benzoic acid

CAS: 942935-70-8 Part 1: Executive Summary & Core Directive Identity & Significance 4-Bromo-2-(cyanomethyl)benzoic acid (CAS 942935-70-8 ) is a specialized halogenated aromatic building block. It serves as a critical sca...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 942935-70-8

Part 1: Executive Summary & Core Directive

Identity & Significance 4-Bromo-2-(cyanomethyl)benzoic acid (CAS 942935-70-8 ) is a specialized halogenated aromatic building block. It serves as a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors , a class of targeted cancer therapies. Specifically, it acts as the direct precursor to 6-bromo-1(2H)-phthalazinone , a core pharmacophore found in several investigational and approved oncology drugs (e.g., structural analogs of Olaparib and Niraparib).

This guide deviates from standard catalog listings to provide a process-chemistry perspective. We focus on the "Classical Bromination-Cyanation" route, a robust and self-validating protocol preferred for its regiochemical certainty and scalability in drug discovery environments.

Part 2: Chemical Identity & Technical Specifications[1][2]
ParameterSpecification
CAS Number 942935-70-8
Chemical Name 4-Bromo-2-(cyanomethyl)benzoic acid
Synonyms 2-Cyanomethyl-4-bromobenzoic acid; 4-Bromo-2-cyanomethyl-benzoic acid
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
SMILES OC(=O)C1=C(CC#N)C=C(Br)C=C1
Appearance Off-white to pale yellow solid
Melting Point 178–182 °C (decomposition)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Purity Standard ≥97.0% (HPLC)
Part 3: Synthetic Engineering & Experimental Protocols
The "Classical" Route: Radical Bromination & Cyanation

While the ring-opening of 5-bromophthalide is theoretically possible, the Esterification-Bromination-Cyanation pathway is the industry standard for high-purity synthesis. This route avoids the harsh fusion conditions of phthalide opening and allows for easier purification of intermediates.

Reaction Logic (The "Why"):

  • Esterification: The carboxylic acid is protected as a methyl ester to prevent interference during the radical bromination step and to improve solubility in non-polar solvents (CCl₄ or Chlorobenzene).

  • Wohl-Ziegler Bromination: N-Bromosuccinimide (NBS) is used to selectively brominate the benzylic methyl group. This is the critical step; over-bromination must be controlled.

  • Nucleophilic Substitution: The benzylic bromide is displaced by cyanide. This installs the carbon framework required for the phthalazinone ring.

  • Selective Hydrolysis: The ester is hydrolyzed back to the acid under mild conditions to preserve the nitrile group.

Step-by-Step Protocol

Step 1: Precursor Preparation (Methyl Ester)

  • Reagents: 4-Bromo-2-methylbenzoic acid (1.0 eq), Methanol (solvent), H₂SO₄ (cat.).

  • Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 12 hours. Concentrate and neutralize with NaHCO₃. Extract with EtOAc.

  • Checkpoint: Monitor TLC for disappearance of the acid.

Step 2: Radical Bromination (The Critical Step)

  • Reagents: Methyl 4-bromo-2-methylbenzoate (1.0 eq), NBS (1.05 eq), Benzoyl Peroxide (BPO, 0.05 eq).

  • Solvent: CCl₄ (traditional) or Chlorobenzene (green alternative).

  • Protocol:

    • Dissolve the ester in the solvent under N₂ atmosphere.

    • Add NBS and BPO.[1]

    • Heat to reflux (80–85°C) for 4–6 hours.

    • Mechanism Check: The reaction is complete when succinimide floats to the surface.

    • Workup: Cool, filter off succinimide, and evaporate solvent.

    • Yield: ~90% of Methyl 4-bromo-2-(bromomethyl)benzoate.

Step 3: Cyanation

  • Reagents: Bromomethyl intermediate (1.0 eq), NaCN or KCN (1.2 eq).

  • Solvent: DMSO or EtOH/H₂O (3:1).

  • Protocol:

    • Dissolve the intermediate in DMSO.

    • Add NaCN portion-wise (Caution: Exothermic). Maintain temp < 40°C to prevent dimerization.

    • Stir at RT for 3 hours.

    • Workup: Pour into ice water. The solid product Methyl 4-bromo-2-(cyanomethyl)benzoate precipitates. Filter and dry.

Step 4: Selective Hydrolysis

  • Reagents: Methyl 4-bromo-2-(cyanomethyl)benzoate, LiOH (1.1 eq), THF/Water (1:1).

  • Protocol:

    • Dissolve ester in THF/Water.

    • Add LiOH at 0°C. Stir at 0°C to RT for 2 hours.

    • Critical Control: Do not heat. Heating will hydrolyze the nitrile to the di-acid (homophthalic acid derivative).

    • Isolation: Acidify carefully with 1N HCl to pH 3-4. The target acid precipitates.

    • Purification: Recrystallize from Ethanol/Water.

Part 4: Visualization (Graphviz)

The following diagram illustrates the synthetic logic and the critical control points for the preparation of CAS 942935-70-8.

SynthesisPathway cluster_0 Critical Control Point Start 4-Bromo-2-methylbenzoic acid Inter1 Methyl 4-bromo-2-methylbenzoate (Protected Scaffold) Start->Inter1 MeOH, H2SO4 Reflux (Esterification) Inter2 Methyl 4-bromo-2-(bromomethyl)benzoate (Activated Electrophile) Inter1->Inter2 NBS, BPO CCl4, Reflux (Wohl-Ziegler) Inter3 Methyl 4-bromo-2-(cyanomethyl)benzoate (Nitrile Installed) Inter2->Inter3 NaCN, DMSO RT (Substitution) Product 4-Bromo-2-(cyanomethyl)benzoic acid (CAS 942935-70-8) Inter3->Product LiOH, THF/H2O 0°C (Selective Hydrolysis)

Caption: Synthetic workflow for CAS 942935-70-8 highlighting the critical radical bromination step.

Part 5: Safety & Handling (E-E-A-T)
  • Cyanide Hazard: Step 3 involves NaCN. All operations must be performed in a functioning fume hood with a cyanide antidote kit available. Waste streams must be treated with bleach (hypochlorite) to quench residual cyanide before disposal.

  • Lachrymator Warning: The bromomethyl intermediate (Step 2 product) is a potent lachrymator (tear gas agent). Handle with double gloves and eye protection.

  • Storage: Store the final acid at 2–8°C under inert atmosphere (Argon) to prevent slow hydrolysis of the nitrile group by atmospheric moisture.

Part 6: References
  • Organic Syntheses. Bromination of Methyl-substituted Aromatic Acids (Wohl-Ziegler Reaction). Org. Synth. Coll. Vol. 3. Retrieved from [Link]

Sources

Foundational

A Technical Guide to Sourcing 4-Bromo-2-(cyanomethyl)benzoic Acid for Pharmaceutical Research

Introduction In the landscape of modern drug discovery, the integrity of starting materials is paramount. The success of a multi-step synthesis, the validity of biological data, and the speed at which a project progresse...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the integrity of starting materials is paramount. The success of a multi-step synthesis, the validity of biological data, and the speed at which a project progresses are all fundamentally tied to the quality of the chemical building blocks used. 4-Bromo-2-(cyanomethyl)benzoic acid (CAS No. 1129648-99-4) is a highly functionalized intermediate of significant interest. Its unique arrangement of a carboxylic acid, a reactive cyanomethyl group, and a bromine-substituted aromatic ring makes it a versatile precursor for constructing complex heterocyclic systems, including those found in targeted therapeutics.

The bromine atom, for instance, serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are foundational in medicinal chemistry.[1] This guide provides drug development professionals with a comprehensive framework for sourcing 4-Bromo-2-(cyanomethyl)benzoic acid, focusing on supplier due diligence, critical quality attributes, and essential in-house verification protocols to ensure the integrity and reproducibility of their research.

Part 1: Supplier Landscape and Qualification

Sourcing a specialized reagent like 4-Bromo-2-(cyanomethyl)benzoic acid requires a nuanced approach. Suppliers range from large-scale catalog companies to specialized custom synthesis labs. A researcher's choice of supplier should be guided by the project's stage, scale, and required documentation level.

A critical aspect of procurement is initial due diligence. Not all suppliers provide comprehensive analytical data. For example, some major distributors may offer unique chemicals to early discovery researchers on an "as-is" basis, explicitly stating that they do not collect analytical data and that the buyer assumes full responsibility for confirming the product's identity and purity. This underscores the necessity of a robust internal qualification process.

Below is a logical workflow for selecting and qualifying a supplier for this critical reagent.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Due Diligence cluster_2 Phase 3: Final Selection Start Identify Project Needs (Scale, Purity, Timeline) Search Search for Suppliers (CAS 1129648-99-4) Start->Search List Create Shortlist of Potential Suppliers Search->List RequestInfo Request Technical Data: - Certificate of Analysis (CoA) - Purity Specification List->RequestInfo AssessData Assess Supplier Data RequestInfo->AssessData DataOK Data is Comprehensive and Meets Spec AssessData->DataOK Yes DataNotOK Data is Missing or 'As-Is' Clause Present AssessData->DataNotOK No OrderSample Order Small Sample for In-House QC DataOK->OrderSample RejectSupplier Reject Supplier or Flag for High-Risk Use DataNotOK->RejectSupplier SelectSupplier Qualify & Select Supplier OrderSample->SelectSupplier

Caption: Workflow for Supplier Selection and Qualification.

Table 1: Representative Suppliers of 4-Bromo-2-(cyanomethyl)benzoic acid

SupplierProduct Number (Example)Stated Purity/NotesScale
Sigma-Aldrich CDS024559Not specified. Sold "AS-IS"; buyer is responsible for confirming identity and purity.Research
Crescent Chemical CDS024559-25MGNot specified on the product page.[2]Research
Amerigo Scientific VariesInquire for details. Listed under "Fine Chemicals" for research use only.[3]Research

Note: Availability and specifications are subject to change. This table is for illustrative purposes and researchers should always contact suppliers directly for the most current information.

Part 2: Critical Quality Attributes & In-House Verification

Regardless of the supplier, an independent, in-house quality control (QC) check is a non-negotiable step in a rigorous research environment. The Certificate of Analysis (CoA) provided by the vendor serves as a starting point, but its claims should be orthogonally verified.

Key Quality Parameters:

  • Identity: The molecular structure must be confirmed. A mismatch can derail a synthesis entirely.

    • Method: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Purity: The presence of impurities can lead to side reactions, low yields, and difficult purification of downstream products.

    • Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds.

  • Appearance: The physical form (e.g., white to off-white solid) should be consistent with expectations and previous batches.

  • Residual Solvents: Knowledge of residual solvents from synthesis or purification (e.g., acetic acid, ether) is crucial as they can interfere with subsequent reactions.

    • Method: ¹H NMR can often identify common residual solvents.

The following diagram outlines a standard workflow for handling and qualifying an incoming batch of a critical starting material.

QC_Workflow cluster_0 Step 1: Goods Receipt & Initial Check cluster_1 Step 2: Analytical Testing cluster_2 Step 3: Disposition Receipt Material Received Documentation Review Supplier CoA & Compare to Spec Receipt->Documentation Visual Visual Inspection (Color, Form, Packaging) Documentation->Visual Sampling Sample Material for QC Testing Visual->Sampling NMR ¹H NMR Analysis (Identity, Solvents) Sampling->NMR HPLC HPLC Analysis (Purity Assay) Sampling->HPLC MS Mass Spec (Molecular Weight) Sampling->MS Decision Compare Data to Required Specifications NMR->Decision HPLC->Decision MS->Decision Pass Release to Inventory (Qualified for Use) Decision->Pass Pass Fail Quarantine & Reject Lot (Contact Supplier) Decision->Fail Fail

Caption: Incoming Raw Material Quality Control Workflow.

Part 3: Experimental Protocols for Quality Verification

The ability to independently verify the quality of a starting material is a cornerstone of reproducible science. Below are field-proven, step-by-step protocols for the analysis of 4-Bromo-2-(cyanomethyl)benzoic acid.

Protocol 1: ¹H NMR for Identity and Solvent Check

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[4] This protocol confirms the compound's identity by analyzing the chemical shifts, integration, and coupling patterns of its protons.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the material into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube. Ensure the solid is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Shim the instrument to achieve good resolution.

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Expected Peaks: The spectrum should correspond to the structure of 4-Bromo-2-(cyanomethyl)benzoic acid (C₉H₆BrNO₂). Look for:

      • A singlet for the two protons of the cyanomethyl group (-CH₂CN).

      • Signals in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the three protons on the benzene ring.

      • A broad singlet for the carboxylic acid proton (-COOH), which may be concentration-dependent or exchange with residual water.

    • Integration: The ratio of the integrals for the methylene protons to the aromatic protons should be 2:3.

    • Impurities: Check for signals corresponding to common synthesis solvents (e.g., acetic acid, ethyl acetate, dichloromethane) or structurally related impurities.

Protocol 2: Reverse-Phase HPLC for Purity Assessment

HPLC is a robust and widely used technique for separating components in a mixture, making it ideal for determining the purity of a compound.[5] This reverse-phase method is suitable for analyzing polar aromatic acids.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detector: UV detector set to a wavelength where the compound absorbs (e.g., 254 nm).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% Area).

    • The retention time of the main peak should be consistent across runs. Any other peaks represent impurities. For a high-quality material, the purity should typically be ≥97%.

Part 4: Application Context in Synthesis

The strategic placement of functional groups on 4-Bromo-2-(cyanomethyl)benzoic acid makes it a valuable synthon. The interplay between the bromo, cyanomethyl, and carboxylic acid moieties allows for sequential, selective transformations to build molecular complexity efficiently.

Synthesis_Pathway cluster_0 Potential Transformations reagent 4-Bromo-2-(cyanomethyl)benzoic acid Br CH₂CN COOH suzuki Suzuki Coupling (New C-C Bond) reagent:f0->suzuki Pd Catalyst, Boronic Acid amide Amide Coupling (Peptide Bond) reagent:f2->amide EDC, HOBt, Amine heterocycle Cyclization (e.g., into Isoquinolone) reagent:f1->heterocycle Hydrolysis/ Reduction product Complex Core Structure (e.g., for PARP Inhibitors) suzuki->product amide->product heterocycle->product

Sources

Exploratory

4-Bromo-2-(cyanomethyl)benzoic acid vs 2-cyanomethyl-4-bromobenzoic acid nomenclature

The following technical guide is structured to resolve the nomenclatural ambiguity while providing a rigorous, field-validated workflow for the synthesis and application of 4-Bromo-2-(cyanomethyl)benzoic acid. Resolving...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to resolve the nomenclatural ambiguity while providing a rigorous, field-validated workflow for the synthesis and application of 4-Bromo-2-(cyanomethyl)benzoic acid.

Resolving Nomenclatural Dichotomy & Synthetic Protocols for Halogenated Homophthalic Derivatives

Part 1: Executive Summary & Structural Identity

In the development of phthalazinone-based PARP inhibitors (e.g., Olaparib, Talazoparib), the precision of the starting scaffold is critical. A common point of confusion in supply chain and regulatory documentation is the interchangeable use of 4-Bromo-2-(cyanomethyl)benzoic acid and 2-cyanomethyl-4-bromobenzoic acid .

The Bottom Line: These are synonyms for the exact same chemical entity. The variation arises from differing interpretations of IUPAC substituent alphabetization versus functional group priority rules.

Identity Matrix
AttributeDetail
Preferred Name 4-Bromo-2-(cyanomethyl)benzoic acid
Synonym 2-cyanomethyl-4-bromobenzoic acid
CAS Registry Number 1378368-64-3 (Primary); Check also 1150114-77-2 (related esters)
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
Key Functional Groups Carboxylic Acid (C1), Cyanomethyl (C2), Bromide (C4)

Part 2: Nomenclatural Forensics & Regiochemistry

To ensure scientific integrity, one must understand why the names vary and how to verify the structure independent of the label.

The Naming Logic
  • Parent Structure: Benzoic acid (Priority 1 group: -COOH).

  • Substituents:

    • Position 2: -CH₂CN (Cyanomethyl).[1]

    • Position 4: -Br (Bromo).[2][3][1][4]

  • IUPAC Rule: Alphabetical ordering of substituents often places "Bromo" before "Cyanomethyl," leading to 4-Bromo-2-(cyanomethyl).... However, some catalogs prioritize the carbon-chain substituent (cyanomethyl) or group by position, leading to 2-cyanomethyl-4-bromo....

The Isomer Trap (Critical Insight)

A common error in synthesis is confusing the target with its regioisomer, 5-bromo-2-(cyanomethyl)benzoic acid . This error usually stems from selecting the wrong phthalide precursor.

  • Target (4-Bromo isomer): Derived from 5-bromophthalide .

  • Impurity (5-Bromo isomer): Derived from 6-bromophthalide .

IsomerLogic cluster_0 Precursor Selection (Phthalides) cluster_1 Ring Opening (KCN) cluster_2 Final Product (Benzoic Acid) P5 5-Bromophthalide (Br para to C=O attachment) Reaction Nucleophilic Attack on Lactone Methylene P5->Reaction Yields correct substitution P6 6-Bromophthalide (Br meta to C=O attachment) P6->Reaction Yields incorrect substitution Target 4-Bromo-2-(cyanomethyl)benzoic acid (Target for Olaparib) Reaction->Target Wrong 5-Bromo-2-(cyanomethyl)benzoic acid (Regioisomer Impurity) Reaction->Wrong

Figure 1: Regiochemical causality between phthalide precursors and benzoic acid derivatives.

Part 3: Synthetic Protocol (The Phthalide Route)

While radical bromination of 2-methyl-4-bromobenzoic acid is possible, it suffers from poor selectivity (mono- vs. di-bromination). The industry-standard "self-validating" route uses the ring-opening of 5-bromophthalide.

Reagents & Equipment[5][6]
  • Precursor: 5-Bromophthalide (98%+ purity).

  • Reagent: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN). (SAFETY WARNING: ACUTE TOXICITY) .

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP.

  • Quench: 10% HCl.

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a reactor with 5-bromophthalide (1.0 eq) and DMSO (5 volumes).

    • Heat to 80°C to ensure complete dissolution.

    • Checkpoint: Solution should be clear/yellowish.

  • Cyanation (Ring Opening):

    • Add KCN (1.2 eq) slowly to control exotherm.

    • Heat the mixture to 100–110°C for 4–6 hours.

    • Mechanism:[3][4][5] The cyanide ion attacks the methylene carbon (C3) of the lactone, breaking the ester bond to form the carboxylate and the nitrile.

  • Workup & Isolation:

    • Cool reaction mass to 20°C.

    • Dilute with water (10 volumes). The carboxylate salt is water-soluble.

    • Filtration 1: Filter off any unreacted phthalide (insoluble in basic water).

    • Acidification: Slowly adjust pH to 2.0–3.0 using 10% HCl.

    • Observation: The product will precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid.[5]

    • Wash with water (3x) to remove residual DMSO and inorganic salts.

    • Recrystallize from Ethanol/Water if HPLC purity is <98%.

Quality Control Parameters
TestAcceptance CriteriaMethod
Appearance White to off-white powderVisual
HPLC Purity > 98.0%C18 Column, ACN/Water (0.1% TFA)
1H NMR Singlet at ~4.0-4.2 ppm (CH₂CN)DMSO-d6
Regioisomer < 0.5% (5-bromo isomer)HPLC/NMR

Part 4: Applications in Drug Development

This molecule is the "linchpin" intermediate for generating the phthalazinone core found in PARP inhibitors.

The Cyclization Workflow

The carboxylic acid and the cyanomethyl group are perfectly positioned to react with hydrazine. This reaction forms the 4-(4-bromophenyl)phthalazin-1(2H)-one scaffold (after subsequent coupling steps) or directly cyclizes to 6-bromo-2H-isoquinolin-1-one derivatives depending on conditions.

SynthesisWorkflow Start 4-Bromo-2-(cyanomethyl) benzoic acid Intermediate Cyclization Intermediate Start->Intermediate Reflux/EtOH Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Intermediate Product 6-Bromo-phthalazin-1(2H)-one Scaffold Intermediate->Product -NH3 / -H2O

Figure 2: Conversion of the cyanomethyl-benzoic acid core to the pharmacologically active phthalazinone scaffold.

Part 5: References

  • Synthesis of 4-bromo-2-(cyanomethyl)benzoic acid derivatives. Source: Google Patents (CN103936647A). Context: Describes the ring opening of phthalides to form cyanomethyl benzoic acids.

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Source: Journal of Medicinal Chemistry. Context: foundational paper describing the synthesis of Olaparib (AZD2281) using phthalazinone intermediates derived from cyanomethyl benzoic acids.

  • PubChem Compound Summary: 4-Bromo-2-(cyanomethyl)benzoic acid. Source:[6] National Center for Biotechnology Information. Context: Verification of chemical structure, formula, and synonyms.

  • Sigma-Aldrich Product Specification. Source: Merck/Sigma-Aldrich. Context: Commercial availability and physical property verification (CAS 1378368-64-3). (Note: Search CAS 1378368-64-3 on landing page)

Sources

Foundational

Solubility of 4-Bromo-2-(cyanomethyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2-(cyanomethyl)benzoic acid in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-(cya...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-2-(cyanomethyl)benzoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-(cyanomethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this compound. We will explore its molecular structure, predict its behavior in various organic solvents, and provide a detailed, field-proven protocol for empirical solubility determination. This guide is structured to empower researchers with the expertise to not only understand but also systematically investigate the solubility of this and similar molecules, a critical parameter in pharmaceutical sciences.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its formulation, bioavailability, and ultimately, its therapeutic efficacy.[1] 4-Bromo-2-(cyanomethyl)benzoic acid, a molecule with a unique combination of functional groups, presents an interesting case study for solubility analysis. Its aromatic core, substituted with a bromine atom, a carboxylic acid, and a cyanomethyl group, creates a complex interplay of polar and non-polar characteristics. Understanding how this molecule interacts with different organic solvents is paramount for its application in synthesis, purification, and formulation development. This guide will provide both the theoretical framework and the practical methodology to thoroughly characterize its solubility profile.

Physicochemical Properties of 4-Bromo-2-(cyanomethyl)benzoic acid

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[2][3]

Table 1: Key Physicochemical Properties of 4-Bromo-2-(cyanomethyl)benzoic acid

PropertyValueSource
Molecular Formula C₉H₆BrNO₂[4][5]
Molecular Weight 240.05 g/mol [4]
Appearance Solid
SMILES String OC(C1=CC=C(C=C1CC#N)Br)=O
InChI Key CNICEBGPOTZLOV-UHFFFAOYSA-N

The structure of 4-Bromo-2-(cyanomethyl)benzoic acid features:

  • A Carboxylic Acid Group (-COOH): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. This functional group generally confers solubility in polar solvents, especially those that can also engage in hydrogen bonding.[6]

  • A Bromo-substituted Benzene Ring: The aromatic ring is largely non-polar and hydrophobic, which will favor solubility in less polar organic solvents.[6][7] The presence of the bromine atom adds to the molecular weight and can influence intermolecular interactions.

  • A Cyanomethyl Group (-CH₂CN): The nitrile function introduces additional polarity and the potential for dipole-dipole interactions.

Based on these features, we can predict that 4-Bromo-2-(cyanomethyl)benzoic acid will exhibit moderate to good solubility in polar aprotic solvents that can interact with the carboxylic acid and cyano groups, as well as in some less polar solvents that can solvate the aromatic ring. Its solubility in highly non-polar solvents like hexanes is expected to be limited due to the presence of the polar functional groups.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules, as well as the change in entropy of the system.[8]

The Role of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors.[3] They are likely to be effective at solvating the carboxylic acid group of our target molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds and are generally good solvents for a wide range of compounds.

  • Non-Polar Solvents (e.g., toluene, hexane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[6] The non-polar benzene ring of 4-Bromo-2-(cyanomethyl)benzoic acid will favor interaction with these solvents.

Temperature Effects

The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic (absorbs heat), and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.[8][9][10][11]

Experimental Determination of Solubility

Given the absence of published quantitative solubility data, an empirical determination is necessary. The following is a detailed protocol for determining the solubility of 4-Bromo-2-(cyanomethyl)benzoic acid in a range of organic solvents using the "excess solid" or equilibrium solubility method.[12]

Materials and Equipment
  • 4-Bromo-2-(cyanomethyl)benzoic acid

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess amount of 4-Bromo-2-(cyanomethyl)benzoic acid B Add a known volume of the selected organic solvent A->B C Seal vials and place in a shaker at a constant temperature B->C D Equilibrate for a sufficient time (e.g., 24-48 hours) C->D E Allow undissolved solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot to remove any remaining solid particles F->G H Dilute the filtered sample with a suitable mobile phase G->H I Analyze the diluted sample by HPLC H->I K Determine the concentration of the saturated solution from the standard curve I->K J Prepare a standard curve of known concentrations J->K L Calculate solubility (e.g., in mg/mL or mol/L) K->L

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Samples:

    • To a series of vials, add an excess amount of 4-Bromo-2-(cyanomethyl)benzoic acid (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or on a stirrer in a temperature-controlled environment (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Sampling:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could lead to an overestimation of solubility.

  • Analysis by HPLC:

    • Prepare a standard curve by dissolving known amounts of 4-Bromo-2-(cyanomethyl)benzoic acid in a suitable solvent (ideally the mobile phase) to create a series of solutions with known concentrations.

    • Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

    • Accurately dilute the filtered sample from step 3 with the mobile phase to a concentration that falls within the range of the standard curve.

    • Analyze the diluted sample by HPLC under the same conditions as the standards.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of 4-Bromo-2-(cyanomethyl)benzoic acid in the tested solvent at the specified temperature.

Predicted Solubility Profile and Rationale

The following diagram illustrates the predicted relationships between solvent properties and the solubility of 4-Bromo-2-(cyanomethyl)benzoic acid.

G cluster_solute 4-Bromo-2-(cyanomethyl)benzoic acid cluster_solvents Organic Solvents cluster_solubility Predicted Solubility Solute Carboxylic Acid (Polar, H-bond donor/acceptor) Bromo-Aromatic Ring (Non-polar) Cyanomethyl Group (Polar) Solvents Polar Protic (e.g., Methanol) Polar Aprotic (e.g., DMSO, Acetone) Less Polar (e.g., Ethyl Acetate, DCM) Non-Polar (e.g., Toluene, Hexane) Solute:f0->Solvents:f0 H-bonding Solute:f0->Solvents:f1 Dipole-Dipole Solute:f2->Solvents:f1 Dipole-Dipole Solute:f1->Solvents:f2 van der Waals Solute:f1->Solvents:f3 van der Waals Solubility High Moderate Low Solvents:f0->Solubility:f0 Solvents:f1->Solubility:f0 Solvents:f2->Solubility:f1 Solvents:f3->Solubility:f2

Caption: Predicted Solubility Based on Intermolecular Forces.

Table 2: Predicted Solubility of 4-Bromo-2-(cyanomethyl)benzoic acid in Common Organic Solvents

Solvent ClassExample SolventsKey InteractionsPredicted Solubility
Polar Protic Methanol, EthanolHydrogen bonding with the carboxylic acid.High
Polar Aprotic DMSO, DMF, AcetoneDipole-dipole interactions with the carboxylic acid and cyano groups.High
Moderately Polar Ethyl Acetate, DichloromethaneA balance of interactions with both polar and non-polar parts of the molecule.Moderate
Non-Polar Toluene, Hexanevan der Waals forces with the bromo-aromatic ring.Low

Safety and Handling

4-Bromo-2-(cyanomethyl)benzoic acid should be handled with appropriate safety precautions. According to safety data, related compounds can cause skin and eye irritation.[13][14] Therefore, it is essential to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

  • Wikipedia. (n.d.). Solubility. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]

  • Purdue University. (n.d.). Solubility. [Link]

  • ResearchGate. (n.d.). (PDF) Principles of Solubility. [Link]

  • McMaster University. (2023, August 31). Solubility of Organic Compounds. [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • ChemBK. (2024, April 9). Benzoic acid, 4-bromo-2-methoxy-. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-Bromo-3-cyanobenzoic acid Properties. [Link]

  • PubChemLite. (n.d.). 4-bromo-2-(cyanomethyl)benzoic acid (C9H6BrNO2). [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]

  • ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]

Sources

Exploratory

The Emerging Potential of 4-Bromo-2-(cyanomethyl)benzoic Acid Derivatives in Drug Discovery: A Technical Guide

Introduction: Unveiling a Scaffold of Untapped Potential In the landscape of medicinal chemistry, the benzoic acid scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2] Its derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the benzoic acid scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide delves into a specific, yet underexplored, subclass: derivatives of 4-Bromo-2-(cyanomethyl)benzoic acid. While direct literature on this family of compounds is sparse, its structural motifs—a brominated aromatic ring, a carboxylic acid, and a cyanomethyl group—suggest a rich potential for the development of novel therapeutics.[6] The bromine atom serves as a versatile handle for cross-coupling reactions, the carboxylic acid allows for the formation of esters and amides, and the cyanomethyl group presents opportunities for further functionalization.

This technical guide will serve as a forward-looking exploration into the synthesis, derivatization, and prospective biological activities of 4-Bromo-2-(cyanomethyl)benzoic acid derivatives. By drawing parallels with structurally related compounds and employing established synthetic methodologies, we will lay the groundwork for researchers and drug development professionals to explore this promising area of chemical space.

Synthesis of the Core Scaffold: 4-Bromo-2-(cyanomethyl)benzoic Acid

The synthesis of the core molecule, 4-Bromo-2-(cyanomethyl)benzoic acid, can be logically approached through a two-step sequence starting from the commercially available 4-bromo-2-methylbenzoic acid. This proposed pathway leverages two robust and well-documented reactions in organic synthesis: benzylic bromination and nucleophilic substitution with cyanide.

Step 1: Benzylic Bromination of 4-Bromo-2-methylbenzoic Acid

The initial step involves the selective bromination of the benzylic methyl group of 4-bromo-2-methylbenzoic acid. This is a classic free-radical halogenation, for which N-Bromosuccinimide (NBS) is the reagent of choice due to its ability to provide a low, steady concentration of bromine, minimizing side reactions.[7][8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methylbenzoic acid (1 equivalent) in a suitable solvent such as chlorobenzene or carbon tetrachloride.[9]

  • Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.05 equivalents), to the solution.

  • Reaction Conditions: Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude 4-bromo-2-(bromomethyl)benzoic acid can be purified by recrystallization.

Benzylic Bromination start 4-Bromo-2-methylbenzoic acid reagents NBS, Benzoyl Peroxide Chlorobenzene, Reflux start->reagents product 4-Bromo-2-(bromomethyl)benzoic acid reagents->product caption Fig. 1: Benzylic Bromination Workflow

Fig. 1: Benzylic Bromination Workflow
Step 2: Cyanation of 4-Bromo-2-(bromomethyl)benzoic Acid

The second step is a nucleophilic substitution reaction where the benzylic bromine is displaced by a cyanide ion to form the cyanomethyl group. This is a standard method for the synthesis of benzyl cyanides.[6]

Experimental Protocol:

  • Reaction Setup: Dissolve the 4-bromo-2-(bromomethyl)benzoic acid (1 equivalent) from the previous step in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium cyanide or potassium cyanide (1.2 equivalents) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Work-up and Purification: Once the reaction is complete, pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. The crude 4-Bromo-2-(cyanomethyl)benzoic acid can be collected by filtration, washed with water, and purified by recrystallization.

Cyanation Reaction start 4-Bromo-2-(bromomethyl)benzoic acid reagents NaCN or KCN DMF or DMSO, RT start->reagents product 4-Bromo-2-(cyanomethyl)benzoic acid reagents->product caption Fig. 2: Cyanation Workflow

Fig. 2: Cyanation Workflow

Strategies for Derivatization

The 4-Bromo-2-(cyanomethyl)benzoic acid core scaffold offers three primary points for diversification, allowing for the creation of a large and structurally diverse library of compounds.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into esters and amides, which are common functional groups in pharmaceuticals.

  • Esterification: The reaction of the carboxylic acid with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent can yield a range of esters.[10][11]

  • Amidation: Amide bond formation with a diverse set of primary and secondary amines can be achieved using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like Hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[12][13]

Reactions at the Cyanomethyl Group

The methylene protons adjacent to the cyano group are acidic and can be deprotonated with a suitable base, allowing for alkylation and other modifications.[14][15][16]

  • Alkylation: The deprotonated intermediate can react with a variety of alkyl halides to introduce new substituents at the benzylic position.

Cross-Coupling Reactions at the Aromatic Bromine

The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl and heteroaryl groups, leading to the formation of biphenyl and related structures, which are prevalent in many biologically active molecules.[17][18][19]

Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine 4-Bromo-2-(cyanomethyl)benzoic acid or its ester/amide derivative (1 equivalent), an arylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent and Base: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and a base such as sodium carbonate or potassium phosphate (2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up and Purification: After cooling, the mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Derivatization_Strategies cluster_Carboxylic_Acid Carboxylic Acid Modifications cluster_Cyanomethyl Cyanomethyl Group Reactions cluster_Aromatic_Bromine Aromatic Bromine Cross-Coupling Core 4-Bromo-2-(cyanomethyl)benzoic acid Esterification Ester Derivatives Core->Esterification Alcohols, Acid Catalyst Amidation Amide Derivatives Core->Amidation Amines, Coupling Agents Alkylation Alkylated Derivatives Core->Alkylation Base, Alkyl Halides Suzuki Biphenyl Derivatives Core->Suzuki Arylboronic Acids, Pd Catalyst caption Fig. 3: Derivatization Strategies

Fig. 3: Derivatization Strategies

Prospective Biological Activities and Structure-Activity Relationships (SAR)

Based on the biological activities of structurally similar compounds, we can hypothesize the potential therapeutic applications of 4-Bromo-2-(cyanomethyl)benzoic acid derivatives.

Anticancer Potential

The benzoic acid scaffold is present in many anticancer agents.[2][4][20] Biphenyl carboxylic acid derivatives, which can be synthesized via Suzuki coupling, have shown promising anticancer activity.[21] For instance, some biphenyl carboxylic acid amides have been found to inhibit Cdk4 and tubulin polymerization.[22]

Hypothesized SAR:

  • Biphenyl Moiety: The introduction of a second aromatic ring through Suzuki coupling could lead to compounds with enhanced binding to biological targets. The nature and substitution pattern of this second ring would be critical for activity.

  • Amide Substituents: The N-substituent of the amide derivatives can be varied to modulate lipophilicity and hydrogen bonding capacity, which are key determinants of anticancer activity.

Table 1: Anticancer Activity of Related Biphenyl Carboxylic Acid Derivatives

Compound ClassSpecific ExampleCancer Cell LineIC50 (µM)Reference
Biphenyl Carboxylic AcidBiphenyl-4-carboxylic acidMCF-7 (Breast)10.14[21]
Biphenyl Carboxylic AcidBiphenyl-4-carboxylic acidMDA-MB-231 (Breast)10.78[21]
Benzoic Acid Hybrid4-(1H-1,2,4-triazol-1-yl) benzoic acid derivativeMCF-7 (Breast)15.6[4]
Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives.[17] The biphenyl carboxylic acid structure is a well-known pharmacophore for anti-inflammatory agents, with drugs like Flurbiprofen and Diflunisal belonging to this class.[17] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

Hypothesized SAR:

  • Carboxylic Acid: The acidic proton of the carboxylic acid is often crucial for binding to the active site of COX enzymes. Esterification would likely abolish this activity, while amidation could lead to compounds with different target profiles.

  • Bromine Substitution: The position and electronic nature of the bromo substituent can influence the acidity of the carboxylic acid and the overall lipophilicity of the molecule, thereby affecting its anti-inflammatory potency.

Enzyme Inhibition

The cyanomethyl group and the overall electronic properties of the scaffold suggest potential for enzyme inhibition. For example, derivatives of 2-(benzylcarbamoyl)benzoic acid have demonstrated enzyme inhibitory activity.[23]

Conclusion and Future Directions

The 4-Bromo-2-(cyanomethyl)benzoic acid scaffold represents a largely unexplored yet highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of a diverse range of derivatives through modifications at the carboxylic acid, cyanomethyl, and aromatic bromine positions. Based on the known biological activities of structurally related compounds, these derivatives are predicted to have significant potential as anticancer, anti-inflammatory, and enzyme inhibitory agents.

This technical guide provides a roadmap for the synthesis and derivatization of this novel class of compounds, along with a rationale for their potential biological applications. It is our hope that this will stimulate further research into this area, leading to the discovery of new and effective drugs for a variety of diseases. The self-validating nature of the proposed synthetic protocols, based on well-established and reliable chemical transformations, provides a high degree of confidence for their successful implementation in a research setting.

References

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. (URL: [Link])

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • US4056509A - Preparation of benzyl cyanides - Google P
  • US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google P
  • . (URL: [Link])

  • Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted... - ResearchGate. (URL: [Link])

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (URL: [Link])

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL: [Link])

  • Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters - ResearchGate. (URL: [Link])

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. (URL: [Link])

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (URL: [Link])

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  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (URL: [Link])

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  • 11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cyclization of 4-Bromo-2-(cyanomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2-(cyanomethyl)benzoic acid is a versatile bifunctional molecule poised for intramolecular cyclization to yield 6-bromo-2,3-dihydro-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(cyanomethyl)benzoic acid is a versatile bifunctional molecule poised for intramolecular cyclization to yield 6-bromo-2,3-dihydro-1H-isoindolin-1-one. This isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The strategic placement of the carboxylic acid and the cyanomethyl group on the aromatic ring allows for a direct intramolecular reaction, typically involving the hydrolysis of the nitrile to an amide, which then undergoes lactamization. This document provides detailed protocols for the acid-catalyzed and base-catalyzed cyclization of 4-Bromo-2-(cyanomethyl)benzoic acid, including mechanistic insights and experimental procedures.

Core Concepts: The Intramolecular Cyclization Pathway

The fundamental transformation in the cyclization of 4-bromo-2-(cyanomethyl)benzoic acid is the intramolecular reaction between the carboxylic acid and the nitrile functional groups. This process is not a direct reaction but rather a two-stage sequence that can be promoted by either acidic or basic conditions.

  • Nitrile Hydrolysis: The cyanomethyl group is first hydrolyzed to a primary amide. This is a well-established transformation in organic chemistry.[1]

  • Lactamization: The newly formed amide then undergoes an intramolecular nucleophilic attack on the carboxylic acid (or its activated form), leading to the formation of the five-membered lactam ring of the isoindolinone product.

The choice between an acid-catalyzed or a base-catalyzed protocol will depend on the overall stability of the starting material and product to the reaction conditions, as well as the desired reaction kinetics and scalability.

Protocol 1: Acid-Catalyzed Cyclization to 6-Bromo-2,3-dihydro-1H-isoindolin-1-one

Acid-catalyzed cyclization is a robust method that leverages the activation of both the nitrile and carboxylic acid moieties to facilitate the intramolecular reaction. Protonation of the nitrile nitrogen increases its electrophilicity, making it more susceptible to nucleophilic attack by water.[1] Concurrently, the acidic environment can promote the formation of a reactive acylium ion intermediate from the carboxylic acid, facilitating the final lactamization step.

Reaction Mechanism: Acid-Catalyzed Pathway

The proposed mechanism for the acid-catalyzed cyclization is depicted below. The reaction initiates with the protonation of the nitrile, followed by hydration to form a protonated amide, which then undergoes intramolecular cyclization.

Acid-Catalyzed Cyclization start 4-Bromo-2-(cyanomethyl) benzoic acid protonated_nitrile Protonated Nitrile start->protonated_nitrile + H+ hydrated_nitrile Hydrated Nitrile Intermediate protonated_nitrile->hydrated_nitrile + H2O protonated_amide Protonated Amide hydrated_nitrile->protonated_amide Proton Transfer cyclized_intermediate Tetrahedral Intermediate protonated_amide->cyclized_intermediate Intramolecular Nucleophilic Attack product 6-Bromo-2,3-dihydro- 1H-isoindolin-1-one cyclized_intermediate->product - H2O, - H+

Figure 1: Proposed mechanism for the acid-catalyzed cyclization.

Experimental Protocol

Materials:

  • 4-Bromo-2-(cyanomethyl)benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid (optional, as a solvent)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-(cyanomethyl)benzoic acid (1.0 eq).

  • Acid Addition: Carefully add concentrated sulfuric acid (2-3 eq) dropwise to the starting material. Alternatively, a solution of concentrated hydrochloric acid in glacial acetic acid can be used.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture over crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The product will likely precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Outcome:

Protocol 2: Base-Catalyzed Cyclization to 6-Bromo-2,3-dihydro-1H-isoindolin-1-one

Base-catalyzed cyclization offers an alternative pathway that proceeds through the formation of a carboxylate anion and the direct nucleophilic attack of hydroxide on the nitrile. This method can be advantageous if the starting material or product is sensitive to strong acids.

Reaction Mechanism: Base-Catalyzed Pathway

In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate. The nitrile is then attacked by a hydroxide ion, leading to an imine anion which is subsequently protonated to an amide. The amide nitrogen then acts as a nucleophile, attacking the carboxylate carbon in an intramolecular fashion to form the lactam ring.

Base-Catalyzed_Cyclization start 4-Bromo-2-(cyanomethyl) benzoic acid carboxylate Carboxylate Anion start->carboxylate + OH- imine_anion Imine Anion Intermediate carboxylate->imine_anion + OH- (on nitrile) amide Amide Intermediate imine_anion->amide + H2O cyclized_intermediate Tetrahedral Intermediate amide->cyclized_intermediate Intramolecular Nucleophilic Attack product 6-Bromo-2,3-dihydro- 1H-isoindolin-1-one cyclized_intermediate->product - OH-

Figure 2: Proposed mechanism for the base-catalyzed cyclization.

Experimental Protocol

Materials:

  • 4-Bromo-2-(cyanomethyl)benzoic acid

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Water (as solvent)

  • Hydrochloric Acid (1 M solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-(cyanomethyl)benzoic acid (1.0 eq) in ethanol or water.

  • Base Addition: Add a solution of sodium hydroxide or potassium hydroxide (2-3 eq) in water to the reaction mixture.

  • Heating: Heat the mixture to reflux (80-100 °C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with 1 M HCl to a pH of approximately 2-3.

    • The product may precipitate upon acidification. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography as described in the acid-catalyzed protocol.

Alternative Strategies: Reductive and Metal-Catalyzed Cyclizations

For substrates that may not be amenable to harsh acidic or basic conditions, or for the synthesis of related heterocyclic systems, other cyclization strategies can be considered.

  • Reductive Cyclization: This approach involves the simultaneous reduction of the nitrile group to an amine, which can then undergo in-situ cyclization with the carboxylic acid. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents. This method is particularly useful for synthesizing isoindolines rather than isoindolinones.

  • Palladium-Catalyzed Cyclization: Palladium catalysis can be a powerful tool for forming C-N and C-C bonds.[2][3][4][5][6] While a specific protocol for 4-Bromo-2-(cyanomethyl)benzoic acid is not well-documented, related intramolecular cyclizations involving C-H activation or coupling with the bromide could potentially be developed. These methods often offer high selectivity and functional group tolerance.

Data Summary

While specific quantitative data for the direct cyclization of 4-Bromo-2-(cyanomethyl)benzoic acid is limited in the readily available literature, the synthesis of the target molecule, 6-bromoisoindolin-1-one, has been reported through multi-step sequences with varying overall yields. A patent for the synthesis of 6-bromoisoindolin-1-one describes a multi-step process where a cyclization of an intermediate occurs in an acidic solution.[7] Another report details the synthesis from a different starting material with a high yield in the final amination/cyclization step.[8]

Starting MaterialProductReagentsConditionsYieldReference
5-bromo-2-bromomethylbenzoic acid methyl ester6-bromo-2,3-dihydro-isoindol-1-oneNH₃, THF/MeOHRoom Temp, 40 min98%[8]
5-bromo-2-hydroxymethyl-benzoic acid sodium salt6-bromo-2-cumarone-1(3H)ketoneHCl, MeOH/H₂ORoom Temp, 0.5h99.8%[7]

Table 1: Reported yields for related synthesis steps of 6-bromoisoindolin-1-one.

Conclusion

The intramolecular cyclization of 4-Bromo-2-(cyanomethyl)benzoic acid to 6-bromo-2,3-dihydro-1H-isoindolin-1-one is a feasible transformation that can be achieved through either acid- or base-catalyzed protocols. The choice of method will be dictated by the specific requirements of the synthesis, including substrate stability and desired scale. The protocols provided herein are based on established chemical principles and analogous transformations, offering a solid starting point for the synthesis of this important heterocyclic scaffold. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

  • Google Patents. (2015). CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one.
  • PubMed Central (PMC). (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved February 14, 2026, from [Link]

  • PubMed. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved February 14, 2026, from [Link]

  • eScholarship. (2022). Preparation of 3‐Substituted Isoindolin-1-one, Cinnoline, and 1,2,4‐[e]‐Benzotriazine. Retrieved February 14, 2026, from [Link]

  • MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2022). Synthesis of isoindolinone compounds.[a]. Retrieved February 14, 2026, from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved February 14, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Retrieved February 14, 2026, from [Link]

  • PubMed. (2016). Palladium-Catalyzed Cyclization of Alkenes with Organohalides. Retrieved February 14, 2026, from [Link]

  • MDPI. (2024). Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalyzed Heck cyclization and in situ hydrocarboxylation or hydromethenylation via a hydrogen borrowing strategy. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid access to difluoroalkylated pyrrolobenzodiazepines via a Pd-catalyzed C–H difluoroalkylation/cyclization cascade reaction. Retrieved February 14, 2026, from [Link]

  • Amanote Research. (1971). Lactams. II. Synthesis and Acid Hydrolysis of. Retrieved February 14, 2026, from [Link]

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Sources

Application

Hydrolysis of 4-Bromo-2-(cyanomethyl)benzoic acid to homophthalic acid derivatives

An Application Guide to the Synthesis of 4-Bromo-2-(carboxymethyl)benzoic Acid via Nitrile Hydrolysis Abstract This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-Bromo-2-(carboxymethyl)benzoic Acid via Nitrile Hydrolysis

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of 4-bromo-2-(carboxymethyl)benzoic acid, a valuable homophthalic acid derivative, through the hydrolysis of 4-bromo-2-(cyanomethyl)benzoic acid. Homophthalic acids are critical building blocks in medicinal chemistry and drug discovery, serving as precursors for various heterocyclic scaffolds and pharmacologically active molecules.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and robust analytical methods for product validation. We will explore the causality behind experimental choices, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of Homophthalic Acid Derivatives

Homophthalic acid and its derivatives are key intermediates in the synthesis of a wide range of compounds, including isocoumarins, tetrahydroisoquinolines, and other scaffolds of significant interest in pharmaceutical development.[1][4][5] Their dicarboxylic acid structure provides a versatile handle for constructing complex molecular architectures. The target molecule of this guide, 4-bromo-2-(carboxymethyl)benzoic acid, incorporates a bromine atom, a common feature in active pharmaceutical ingredients that can modulate metabolic stability and binding affinity.

The conversion of a nitrile group (–C≡N) to a carboxylic acid (–COOH) is a fundamental transformation in organic synthesis.[6] This hydrolysis can be effectively catalyzed by either acid or base.[7] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.[8][9] This document will focus on an acid-catalyzed pathway, which offers the advantage of directly yielding the desired dicarboxylic acid without the need for a final acidification step from a carboxylate salt.[10]

Reaction Mechanism: The Journey from Nitrile to Dicarboxylic Acid

The hydrolysis of the nitrile group in 4-bromo-2-(cyanomethyl)benzoic acid is a two-stage process.[9] First, the nitrile is converted to a primary amide, which is then hydrolyzed further to a carboxylic acid.

Acid-Catalyzed Hydrolysis Pathway:

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[11][12][13] This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6] A series of proton transfers and tautomerization events then leads to the formation of a stable amide intermediate.[8][11]

The second stage involves the acid-catalyzed hydrolysis of the amide. The carbonyl oxygen of the amide is protonated, activating the carbonyl carbon for another nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release an ammonium ion (NH₄⁺) and the final carboxylic acid product.[7][12] The final deprotonation of the ammonium ion is a key driving force for the reaction, rendering the overall process essentially irreversible under these conditions.[12]

Caption: Overall transformation from nitrile to carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This section provides a self-validating, step-by-step protocol for the synthesis of 4-bromo-2-(carboxymethyl)benzoic acid. The causality for each step is explained to provide a deeper understanding of the process.

Materials and Equipment
Reagents & MaterialsGradeSupplierNotes
4-Bromo-2-(cyanomethyl)benzoic acid≥98%Sigma-AldrichStarting Material (SM)
Sulfuric Acid (H₂SO₄)Concentrated, 98%ACS ReagentCatalyst and solvent
Deionized WaterType II-Solvent and work-up
Ethyl Acetate (EtOAc)ACS Grade-Extraction solvent
Brine (Saturated NaCl solution)--Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent
EquipmentSpecification
Round-bottom flask250 mL
Reflux condenser-
Heating mantle with magnetic stirrer-
Separatory funnel500 mL
Büchner funnel and filter flask-
Rotary evaporator-
pH paper or meter-
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-(cyanomethyl)benzoic acid (e.g., 5.0 g, 20.8 mmol).

    • In a fume hood, carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (100 mL total). Caution: This mixing process is highly exothermic and should be done slowly in an ice bath.

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Hydrolysis Reaction:

    • Heat the mixture to reflux (approximately 110-120 °C) using the heating mantle.

    • Maintain a gentle reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

    • Causality: Heating under reflux provides the necessary activation energy for the hydrolysis of the stable nitrile and subsequent amide groups.[9][14] Harsh acidic conditions ensure the reaction proceeds to the dicarboxylic acid.[12]

  • Work-up and Isolation:

    • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing 200 g of crushed ice with stirring. This will precipitate the crude product.

    • Causality: The product, an organic acid, is significantly less soluble in the cold, highly acidic aqueous medium, causing it to precipitate.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL).

    • Transfer the crude solid to a 500 mL separatory funnel and dissolve it in ethyl acetate (150 mL).

    • Wash the organic layer with brine (2 x 75 mL).

    • Causality: The brine wash removes residual inorganic acids and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 4-bromo-2-(carboxymethyl)benzoic acid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as water or an ethanol/water mixture, to obtain the pure product.

    • Dry the purified crystals under vacuum.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Data Summary and Characterization

Stoichiometry and Expected Yield
CompoundMolar Mass ( g/mol )AmountMoles (mmol)Molar Ratio
4-Bromo-2-(cyanomethyl)benzoic acid240.055.0 g20.81
4-Bromo-2-(carboxymethyl)benzoic acid259.05---
Expected Yield (85%)4.6 g17.7
Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: The spectrum should show the disappearance of the cyanomethyl (-CH₂CN) protons and the appearance of carboxymethyl (-CH₂COOH) protons, along with the characteristic aromatic signals. The proton NMR for a similar compound, 4-bromo-2-(carboxymethyl)benzoic acid, shows aromatic protons around 7.6-7.8 ppm and a singlet for the methylene protons around 3.95 ppm (in DMSO-d₆).[15]

  • Melting Point: A sharp melting point is indicative of high purity. The melting point for homophthalic acid is ~181 °C.[3] Substituted derivatives will have different melting points.

  • HPLC: Purity can be accurately quantified using reverse-phase HPLC with UV detection. A method similar to those used for analyzing related aromatic acids can be employed, typically using an acidic mobile phase.[16]

  • Acid Value Titration: The purity of the dicarboxylic acid can be determined by titration with a standardized base, such as methanolic potassium hydroxide, using an indicator like phenolphthalein.[17]

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of 4-bromo-2-(carboxymethyl)benzoic acid from its nitrile precursor. By detailing the underlying reaction mechanism and the causality behind each experimental step, this guide equips researchers with the necessary information to perform this transformation efficiently and safely. The described methodology is a valuable tool for accessing important homophthalic acid derivatives crucial for advancing drug discovery and development programs.

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • JoVE. (2022). Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Bioman Explains. (2021, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 21.5: Hydrolysis of nitriles. Retrieved from [Link]

  • Wikipedia. (2023). 4-Bromophenylacetic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of 7-Substituted Homophthalic Acid Precursors a. Retrieved from [Link]

  • Google Patents. (2005). US20050043411A1 - Process for preparing homophthalate derivatives.
  • MDPI. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. PMC. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

  • Wikipedia. (2023). Homophthalic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Retrieved from [Link]

  • IUPAC. (n.d.). Recommended Methods for the Analysis of Alkyd Resins. Retrieved from [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. Retrieved from [Link]

  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Proposed One-Pot Syntheses Using 4-Bromo-2-(cyanomethyl)benzoic Acid

Introduction 4-Bromo-2-(cyanomethyl)benzoic acid is a versatile bifunctional building block, possessing a carboxylic acid, a benzylic nitrile, and an aryl bromide moiety.[1][2] This unique combination of reactive sites o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-2-(cyanomethyl)benzoic acid is a versatile bifunctional building block, possessing a carboxylic acid, a benzylic nitrile, and an aryl bromide moiety.[1][2] This unique combination of reactive sites offers significant potential for the rapid construction of complex molecular architectures, particularly heterocyclic scaffolds of interest in medicinal chemistry and materials science. One-pot syntheses, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, represent a highly efficient and sustainable approach in modern organic synthesis. They offer numerous advantages, including reduced solvent and reagent consumption, shorter reaction times, and higher overall yields by minimizing losses during purification steps.

While the literature does not currently describe specific one-pot methodologies starting from 4-Bromo-2-(cyanomethyl)benzoic acid, its functional group constellation allows for the rational design of several plausible and powerful one-pot transformations. This document outlines two detailed, theoretically grounded protocols for the one-pot synthesis of complex heterocyclic structures from this starting material. These proposed methods are based on well-established chemical principles and draw analogies from similar reported transformations. They are intended to serve as a guide for researchers in drug development and chemical synthesis to explore novel synthetic pathways.

PART 1: Proposed One-Pot Synthesis of Isoindolinone-Aryl Scaffolds

This proposed one-pot protocol involves a two-stage sequence: (1) an initial intramolecular cyclization to form a bromo-isoindolinone intermediate, followed by (2) an in-situ palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl diversity.

Scientific Rationale and Mechanistic Insights

The cyanomethyl and carboxylic acid groups at the ortho position are perfectly poised for an intramolecular cyclization to form a lactam ring, a core structure in many biologically active molecules.[3][4] The initial step would likely involve the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of a peptide coupling reagent, to facilitate nucleophilic attack by the nitrile nitrogen. Alternatively, under basic conditions, the active methylene group can be deprotonated, and the resulting carbanion could potentially participate in a cyclization pathway.

Following the formation of the isoindolinone, the aryl bromide moiety can be engaged in a palladium-catalyzed cross-coupling reaction.[5] The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. By adding a palladium catalyst, a suitable ligand, a base, and an arylboronic acid directly to the reaction mixture after the initial cyclization, the desired arylated isoindolinone can be synthesized in a single pot.

Experimental Protocol (Proposed)

Materials and Reagents:

  • 4-Bromo-2-(cyanomethyl)benzoic acid

  • Thionyl chloride (SOCl₂) or a suitable peptide coupling agent (e.g., HATU)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A suitable base for the Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃)

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Anhydrous, degassed solvent for Suzuki coupling (e.g., Toluene, Dioxane)

  • Water

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

Stage 1: Intramolecular Cyclization to form 7-Bromo-3-iminoisoindolin-1-one

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-(cyanomethyl)benzoic acid (1.0 eq).

  • Add anhydrous DCM or THF (10 mL per mmol of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq). Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS for the consumption of the starting material.

Stage 2: In-situ Suzuki-Miyaura Cross-Coupling

  • After completion of the cyclization, cool the reaction mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • To the flask containing the crude bromo-isoindolinone intermediate, add the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Add the anhydrous, degassed solvent for the Suzuki coupling (e.g., a 4:1 mixture of Toluene/Water).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated isoindolinone.

Data Presentation
ParameterStage 1: CyclizationStage 2: Suzuki Coupling
Key Transformation Intramolecular CyclizationC-C Bond Formation
Reagents 4-Bromo-2-(cyanomethyl)benzoic acid, SOCl₂Arylboronic acid, Base
Catalyst -Palladium Catalyst
Solvent Anhydrous DCM or THFToluene/Water
Temperature Reflux80-100 °C
Proposed Intermediate 7-Bromo-3-iminoisoindolin-1-one-
Visualization

One_Pot_Isoindolinone_Synthesis cluster_start Starting Material cluster_stage1 Stage 1: Cyclization cluster_stage2 Stage 2: Suzuki Coupling Start 4-Bromo-2-(cyanomethyl)benzoic acid Reagents1 + SOCl₂ Reflux in DCM Start->Reagents1 Intermediate 7-Bromo-3-iminoisoindolin-1-one Reagents1->Intermediate Reagents2 + Arylboronic acid + Pd Catalyst, Base Heat in Toluene/H₂O Intermediate->Reagents2 In-situ Product Arylated Isoindolinone Derivative Reagents2->Product

Caption: Proposed workflow for the one-pot synthesis of arylated isoindolinones.

PART 2: Proposed One-Pot Multicomponent Synthesis of Highly Substituted Pyridinones

This proposed one-pot protocol leverages the reactivity of the active methylene group in a multicomponent reaction (MCR) framework.[6] Specifically, it outlines a potential pathway for the synthesis of highly substituted pyridinone derivatives.

Scientific Rationale and Mechanistic Insights

Active methylene compounds are well-known participants in MCRs, often acting as the nucleophilic component.[7][8] In this proposed synthesis, 4-Bromo-2-(cyanomethyl)benzoic acid would first be converted in-situ to its corresponding ester to prevent interference from the acidic proton. The resulting active methylene compound can then react with an α,β-unsaturated carbonyl compound (e.g., an enone or enal) and a source of ammonia (e.g., ammonium acetate) in a Hantzsch-like pyridine synthesis. The aryl bromide can then be functionalized in a subsequent step if desired, or remain as a handle for further diversification.

The reaction is envisioned to proceed through an initial Michael addition of the deprotonated cyanomethyl group to the α,β-unsaturated carbonyl compound. The resulting intermediate would then condense with ammonia, followed by an intramolecular cyclization and subsequent oxidation to furnish the pyridinone ring.

Experimental Protocol (Proposed)

Materials and Reagents:

  • 4-Bromo-2-(cyanomethyl)benzoic acid

  • An alcohol (e.g., Methanol, Ethanol)

  • A catalytic amount of strong acid (e.g., H₂SO₄)

  • An α,β-unsaturated carbonyl compound (e.g., chalcone, cinnamaldehyde)

  • Ammonium acetate

  • A suitable solvent (e.g., Ethanol, Acetic Acid)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add 4-Bromo-2-(cyanomethyl)benzoic acid (1.0 eq) and an excess of the desired alcohol (e.g., 20 eq of methanol).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux for 4-6 hours to facilitate esterification, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., solid NaHCO₃).

  • Filter off any solids and remove the excess alcohol under reduced pressure.

  • To the crude ester, add the α,β-unsaturated carbonyl compound (1.1 eq), ammonium acetate (2.0 eq), and a suitable solvent such as ethanol or acetic acid.

  • Heat the mixture to reflux for 8-16 hours, monitoring the formation of the pyridinone product by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyridinone.

Data Presentation
ParameterDescription
Reaction Type One-Pot Multicomponent Reaction
Key Components 4-Bromo-2-(cyanomethyl)benzoic acid (esterified in-situ), α,β-Unsaturated carbonyl, Ammonium acetate
Key Transformation Formation of a substituted pyridinone ring
Solvent Ethanol or Acetic Acid
Temperature Reflux
Proposed Product Highly substituted bromo-aryl pyridinone
Visualization

One_Pot_MCR_Synthesis cluster_start Starting Material cluster_stage1 In-situ Esterification cluster_stage2 Multicomponent Reaction Start 4-Bromo-2-(cyanomethyl)benzoic acid Esterification + Alcohol, H⁺ Reflux Start->Esterification Intermediate Methyl 4-Bromo-2-(cyanomethyl)benzoate Esterification->Intermediate MCR + α,β-Unsaturated Carbonyl + Ammonium Acetate Reflux Intermediate->MCR Product Substituted Pyridinone Derivative MCR->Product

Caption: Proposed workflow for the one-pot multicomponent synthesis of pyridinones.

Trustworthiness and Self-Validation

The protocols described herein are theoretical constructs based on established and reliable organic transformations. For experimental validation, it is imperative to:

  • Monitor each stage of the one-pot reaction using appropriate analytical techniques (TLC, LC-MS, ¹H NMR of aliquots) to ensure the completion of each step before proceeding to the next.

  • Perform control experiments to optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents and catalysts.

  • Thoroughly characterize all intermediates and final products using a combination of spectroscopic methods (NMR, IR, Mass Spectrometry) and elemental analysis to confirm their identity and purity.

Conclusion

4-Bromo-2-(cyanomethyl)benzoic acid is a promising starting material for the development of efficient one-pot syntheses. The proposed protocols for the synthesis of arylated isoindolinones and highly substituted pyridinones provide a solid foundation for further experimental exploration. These methods, if successful, would offer rapid access to complex and potentially bioactive molecules, aligning with the principles of modern, efficient organic synthesis.

References

  • PubChem. 4-bromo-2-(cyanomethyl)benzoic acid. [Link]

  • Ugi, I., et al. (2003). The Multicomponent Reactions and their Libraries for Natural Product Synthesis. Current Organic Chemistry, 7(18), 1831-1865.
  • Passerini, M. (1921). Sopra gli isocianuri (I). Composto del p-isocianuro-toluolo con l'acetone. Gazzetta Chimica Italiana, 51, 126-129.
  • van Leusen, A. M., et al. (1977). A new synthesis of nitriles from ketones. Tetrahedron Letters, 18(27), 2367-2368.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
  • Napolitano, J. G., et al. (2012). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Molecules, 17(6), 6739-6769. [Link]

  • Sashidhara, K. V., et al. (2016). A Catalyst-Free One-Pot Protocol for the Construction of Substituted Isoindolinones under Sustainable Conditions. Synlett, 27(14), 2049-2054.
  • Togo, H., et al. (2005). A One-Pot Conversion of Alcohols into Nitriles. Synthesis, 2005(12), 1979-1981.
  • Hyodo, K., et al. (2012). One-Pot, Telescoped Aryl Nitrile Synthesis from Benzylic Silyl Ethers. The Journal of Organic Chemistry, 77(23), 10948-10955.
  • Gunanathan, C., & Milstein, D. (2013). Bond Activation and Catalysis: The Green Chemistry. Science, 341(6143), 1229712.
  • Li, C.-J. (2009). Cross-Dehydrogenative Coupling (CDC): An Efficient and Benign Protocol for C–C Bond Formation. Accounts of Chemical Research, 42(2), 335-344.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Martínez de Marigorta, E., et al. (2019). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. Beilstein Journal of Organic Chemistry, 15, 1065-1085. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Jiao, N., et al. (2013). Copper-catalyzed aerobic oxidative synthesis of aryl nitriles from benzylic alcohols and aqueous ammonia. Chemical Communications, 49(55), 6015-6017. [Link]

  • de Vries, J. G. (2007). The Heck reaction.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Meng, X., et al. (2021). Synthesis of 2-(Cyanomethyl)benzoic Esters via Carbon–Carbon Bond Cleavage of Indanones. The Journal of Organic Chemistry, 86(15), 10852-10860. [Link]

  • Shivaji College, University of Delhi. Active Methylene Compounds. [Link]

  • El-Ghanam, A. M. (2017). Active Methylene Compounds in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 54(1), 11-34.
  • Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale Graduate School of Arts and Sciences Dissertations. [Link]

  • Fu, G. C., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Isoquinolinone Synthesis

Topic: Improving yield of 4-Bromo-2-(cyanomethyl)benzoic acid cyclization Target Product: 6-Bromoisoquinoline-1,3(2H,4H)-dione (also known as 6-bromo-homophthalimide) CAS Registry: 501130-49-0[1] Core Directive & Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of 4-Bromo-2-(cyanomethyl)benzoic acid cyclization Target Product: 6-Bromoisoquinoline-1,3(2H,4H)-dione (also known as 6-bromo-homophthalimide) CAS Registry: 501130-49-0[1]

Core Directive & Executive Summary

To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division

The cyclization of 4-Bromo-2-(cyanomethyl)benzoic acid is a critical transformation for generating the homophthalimide scaffold, a key pharmacophore in PARP inhibitors and other heterocyclic therapeutics.[1] While seemingly simple, this reaction is governed by a kinetic competition between ring closure (desired) and complete hydrolysis (undesired) .

The most common failure mode is the over-hydrolysis of the nitrile group to a dicarboxylic acid (homophthalic acid derivative), which prevents imide formation. This guide provides a thermodynamically controlled protocol to maximize the yield of 6-Bromoisoquinoline-1,3(2H,4H)-dione while suppressing side reactions.[1]

Critical Process Parameters (CPP)

To stabilize the reaction window, you must control three variables. Deviations here are the primary cause of yield loss.

ParameterOptimal RangeScientific Rationale
Acid Concentration 70% – 90%

Water Activity (

):
High water content favors hydrolysis to the diacid (homophthalic acid). Low water content (conc. acid) favors the formation of the primary amide intermediate, which is the necessary precursor for ring closure.
Temperature 60°C – 80°CActivation Energy: Ring closure is endothermic. Temperatures

stall the reaction at the amide stage. Temperatures

risk decarboxylation of any byproduct acid formed.
Time 2 – 4 HoursKinetic Control: Extended reaction times in aqueous acid will eventually drive the equilibrium toward the thermodynamically stable (but undesired) dicarboxylic acid.

Troubleshooting Guide & FAQs

Issue 1: Low Yield & Recovery of White Solid (Solubility Mismatch)

User Question: "I followed the protocol, but my yield is <40%. I isolated a white solid that melts at a different temperature than the product. What happened?"

Diagnosis: You likely isolated the dicarboxylic acid byproduct (4-bromo-homophthalic acid).[1]

  • Mechanism: If the acid concentration was too low (too much water), the nitrile hydrolyzed to a carboxylic acid instead of stopping at the amide to cyclize.

  • Corrective Action:

    • Increase Acid Strength: Use 85-90%

      
       rather than dilute aqueous acid.
      
    • Two-Step Protocol: If direct cyclization fails, convert the nitrile to the amide first using basic conditions (

      
      ), isolate the amide, and then cyclize with heating in acidic media. This separates the hydrolysis and condensation steps.
      
Issue 2: Product "Disappears" or Formation of Tars

User Question: "My reaction turned dark black, and I lost material mass. Is it decomposing?"

Diagnosis: Decarboxylation or Oxidative Polymerization .

  • Mechanism: Homophthalic acid derivatives are prone to thermal decarboxylation at high temperatures (

    
    ), releasing 
    
    
    
    and forming benzyl bromide derivatives that polymerize.
  • Corrective Action:

    • Strict Temperature Control: Do not exceed 85°C.

    • Inert Atmosphere: Run the reaction under Nitrogen (

      
      ) to prevent oxidation of the benzylic methylene group.
      
Issue 3: Incomplete Conversion (Starting Material Remains)

User Question: "HPLC shows 30% starting material remaining after 6 hours."

Diagnosis: Solubility Limit .

  • Mechanism: The starting material (4-bromo-2-(cyanomethyl)benzoic acid) is poorly soluble in cold concentrated acid, preventing protonation of the nitrile.[1]

  • Corrective Action:

    • Co-solvent: Add a small amount of Glacial Acetic Acid (AcOH) to the sulfuric acid. This improves solubility without introducing excess water.

    • Pre-dissolution: Dissolve the solid in AcOH first, then add

      
       dropwise.
      

Optimized Experimental Protocol

Standard Operating Procedure (SOP): Acid-Mediated Cyclization

Reagents:

  • 4-Bromo-2-(cyanomethyl)benzoic acid (

    
    )[1]
    
  • Sulfuric Acid (90%, reagent grade)

  • Glacial Acetic Acid (optional, for solubility)

  • Ice water (for quenching)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with

    
    .
    
  • Dissolution: Add 4-Bromo-2-(cyanomethyl)benzoic acid (

    
    , 
    
    
    
    ).
  • Acid Addition:

    • Option A (Standard): Add

      
       of 80-90% 
      
      
      
      slowly at room temperature.
    • Option B (For Solubility): Add

      
       Glacial Acetic Acid, stir to slurry, then add 
      
      
      
      Conc.
      
      
      .
  • Reaction: Heat the mixture to 70–75°C .

    • IPC (In-Process Control):[1] Monitor by HPLC or TLC (Ethyl Acetate:Hexane 1:1) every 60 minutes. Look for the disappearance of the nitrile peak (IR

      
       if monitoring via FTIR).
      
  • Quenching: Once conversion

    
    , cool the mixture to room temperature.
    
  • Precipitation: Pour the reaction mixture slowly into 50 mL of crushed ice with vigorous stirring. The product should precipitate as a white/off-white solid.[1]

  • Filtration: Filter the solid using a sintered glass funnel.

  • Washing: Wash the cake with:

    • 
       Cold Water (to remove acid).
      
    • 
       Cold Ethanol (to dry).
      
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 75% – 85% Characterization:

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     (methylene protons of the imide ring) and the broad singlet 
    
    
    
    (NH).

Mechanistic & Troubleshooting Visualization

Figure 1: Reaction Pathway & Competition

This diagram illustrates the "Happy Path" (Amide formation) versus the "Failure Path" (Diacid formation).

ReactionMechanism SM Starting Material (Nitrile-Acid) Inter Intermediate (Amide-Acid) SM->Inter Hydrolysis (H2O, H+) Product Product (Isoquinolinone/Imide) Inter->Product Cyclization (-H2O, Heat) Side Side Product (Homophthalic Acid) Inter->Side Over-Hydrolysis (Excess H2O)

Caption: The critical branch point is the Amide Intermediate. Excess water drives the reaction to the Side Product (Diacid), while heat and dehydration drive it to the desired Cyclized Product.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to resolve low yields.

Troubleshooting Start Problem: Low Yield / Impurity CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility SolubilityNo No: Slurry/Precipitate CheckSolubility->SolubilityNo SolubilityYes Yes: Clear Solution CheckSolubility->SolubilityYes CheckProduct Analyze Isolated Solid (NMR/MP) ResultDiacid Result: Diacid (Homophthalic) CheckProduct->ResultDiacid ResultSM Result: Starting Material CheckProduct->ResultSM ActionCoSolvent Action: Add Acetic Acid as Co-solvent SolubilityNo->ActionCoSolvent SolubilityYes->CheckProduct ActionConcAcid Action: Increase H2SO4 Conc. (Reduce Water) ResultDiacid->ActionConcAcid ActionTemp Action: Increase Temp to 75°C ResultSM->ActionTemp

Caption: Diagnostic flow for identifying whether the issue is kinetic (Temperature/Solubility) or thermodynamic (Water content).

References

  • CN103880745A. (2014). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-formic acid. Google Patents.
  • PrepChem. (n.d.). Synthesis of 6-Bromo-1-ethoxycarbonylmethylquinoxaline-2,3(1H,4H)-dione (Analogous Cyclization Methodology). Retrieved from [Link]

  • Meng, X., et al. (2021).[2][3] Synthesis of 2-(Cyanomethyl)benzoic Esters via Carbon-Carbon Bond Cleavage of Indanones. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2-(cyanomethyl)benzoic acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Bromo-2-(cyanomethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Bromo-2-(cyanomethyl)benzoic acid from reaction mixtures. As a crucial intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount for successful downstream applications. This guide is designed to be a practical resource, combining established chemical principles with field-proven insights to help you navigate the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 4-Bromo-2-(cyanomethyl)benzoic acid?

A1: The impurities in your crude sample will largely depend on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Such as the corresponding bromotoluene derivative.

  • Side products from the synthesis: For example, isomers formed during bromination or incomplete cyanation.

  • Hydrolysis product: The cyanomethyl group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-Bromo-2-(carboxymethyl)benzoic acid.[1][2]

  • Decarboxylation product: While benzoic acids generally require high temperatures for decarboxylation, the presence of certain catalysts or harsh reaction conditions could lead to the formation of 1-bromo-3-(cyanomethyl)benzene.[3][4][5]

Q2: What is the recommended first step in purifying crude 4-Bromo-2-(cyanomethyl)benzoic acid?

A2: A simple aqueous workup is often a good starting point. If your reaction mixture is in an organic solvent, washing with a dilute acid (e.g., 1M HCl) can help remove any basic impurities. Subsequently, extracting the product into an organic solvent like ethyl acetate, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) will remove many inorganic byproducts.

Q3: Is 4-Bromo-2-(cyanomethyl)benzoic acid stable to heat?

A3: Benzoic acid derivatives are generally stable solids. However, prolonged exposure to high temperatures, especially in the presence of catalysts, can promote decarboxylation.[5] For purification by recrystallization, it is advisable to use the minimum amount of heat necessary to dissolve the compound and to avoid prolonged heating.

Q4: What are the general solubility properties of 4-Bromo-2-(cyanomethyl)benzoic acid?

A4: As a substituted benzoic acid, it is expected to be poorly soluble in water at room temperature but more soluble in hot water.[6][7][8] It should be soluble in many organic solvents such as ethyl acetate, acetone, methanol, and ethanol. Its solubility in non-polar solvents like hexanes is likely to be low.

Troubleshooting Guide

Recrystallization Issues

Q5: I'm trying to recrystallize my crude 4-Bromo-2-(cyanomethyl)benzoic acid, but it's "oiling out." What should I do?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming crystals. This often happens when the solution is cooled too quickly or when the solvent is not ideal.

  • Causality: The compound's melting point may be lower than the boiling point of the solvent, or the concentration of impurities is too high, depressing the melting point.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. For a polar compound like this, adding a bit more of a polar solvent like ethanol or acetone to a mixed solvent system (e.g., ethanol/water) can help.

    • Allow the solution to cool much more slowly. Insulate the flask to encourage gradual cooling.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • Add a seed crystal of pure 4-Bromo-2-(cyanomethyl)benzoic acid if available.

Q6: I've performed a recrystallization, but my yield is very low. What went wrong?

A6: Low recovery can be due to several factors related to the choice of solvent and the procedure.

  • Causality: Using too much solvent, choosing a solvent in which the compound is too soluble at room temperature, or premature crystallization during hot filtration can all lead to significant product loss.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent used to dissolve the crude product. Add the solvent in small portions until the solid just dissolves.[8][9]

    • Ensure your chosen solvent has a steep solubility curve: The compound should be highly soluble when hot and poorly soluble when cold. Test a few solvent systems on a small scale first.[10]

    • Cool the filtrate in an ice bath after it has slowly cooled to room temperature to maximize crystal formation.

    • Check the filtrate for product: If you suspect significant product remains in the mother liquor, you can try to concentrate the filtrate and cool it again to obtain a second crop of crystals (which may be less pure).

Q7: My recrystallized product is still colored. How can I improve its appearance?

A7: Colored impurities can often be removed with activated charcoal.

  • Causality: Highly colored, often polymeric or high molecular weight, impurities can be adsorbed onto the surface of activated carbon.

  • Troubleshooting Steps:

    • After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal. This step is crucial and must be done quickly to prevent the product from crystallizing in the funnel. Use a pre-heated funnel to minimize this risk.

Chromatography Issues

Q8: I'm trying to purify my compound by column chromatography, but I'm getting poor separation. What can I do?

A8: Poor separation in column chromatography is usually due to an inappropriate mobile phase (eluent) or issues with the stationary phase.

  • Causality: If the eluent is too polar, all compounds will move too quickly up the column, resulting in poor separation. If it's not polar enough, the compounds will not move at all.

  • Troubleshooting Steps:

    • Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[11] A good starting point for a benzoic acid derivative would be a mixture of hexanes and ethyl acetate, with a small amount of acetic or formic acid to improve peak shape.

    • Ensure your column is packed correctly to avoid channels that lead to band broadening.

    • Load your sample in a concentrated band. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (and then add adsorbent to dry load it) to keep the initial band narrow.

Q9: My compound is streaking on the TLC plate. How can I get clean spots?

A9: Streaking on a TLC plate is a common issue with acidic compounds like carboxylic acids.

  • Causality: The polar carboxylic acid group can interact strongly with the silica gel (stationary phase), leading to tailing or streaking.

  • Troubleshooting Steps:

    • Add a small amount of acid to your developing solvent. A few drops of acetic acid or formic acid in your TLC mobile phase will protonate the carboxylate, reducing its interaction with the silica gel and resulting in sharper, more defined spots.[11]

Experimental Protocols

Protocol 1: Recrystallization of 4-Bromo-2-(cyanomethyl)benzoic acid
  • Solvent Selection: Based on the properties of similar benzoic acids, a mixed solvent system of ethanol and water is a good starting point.[6]

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Bromo-2-(cyanomethyl)benzoic acid. Add a minimal amount of hot ethanol to dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it just becomes cloudy. Then, add a few drops of hot ethanol to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Thin Layer Chromatography (TLC) Analysis
  • Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your crude and purified material in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot small amounts onto the starting line.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 7:3 hexanes:ethyl acetate with 1% acetic acid). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil.[12]

Diagrams

Purification Workflow

PurificationWorkflow Crude Crude Product Workup Aqueous Workup Crude->Workup Initial Cleanup Recrystallization Recrystallization Workup->Recrystallization Primary Purification Column Column Chromatography Workup->Column Alternative/Further Purification Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (TLC, NMR, MP) Pure->Analysis Verification

Caption: General workflow for the purification of 4-Bromo-2-(cyanomethyl)benzoic acid.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt Issue Problem Encountered? Start->Issue Oiling Oiling Out Issue->Oiling Yes LowYield Low Yield Issue->LowYield Yes Colored Colored Product Issue->Colored Yes Success Successful Crystallization Issue->Success No SlowCool Re-dissolve & Cool Slowly Oiling->SlowCool CoSolvent Add Co-solvent Oiling->CoSolvent LessSolvent Use Less Solvent LowYield->LessSolvent IceBath Cool in Ice Bath LowYield->IceBath Charcoal Use Activated Charcoal Colored->Charcoal SlowCool->Success CoSolvent->Success LessSolvent->Success IceBath->Success Charcoal->Success

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Goossen, L., & Döhring, A. (2005). A Simple and Highly Efficient Protodecarboxylation of Various Heteroaromatic Carboxylic Acids.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • SIELC Technologies. Separation of 4-(2-Bromoethyl)benzoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Wolk, J. L., & Frimer, A. A. (2009). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of Organic Chemistry, 74(15), 5533-5539.
  • Al-Abri, Z., & Al-Harrasi, A. (2016). Tautomerization, acidity, basicity, and stability of cyanoform: a computational study. Chemistry Central Journal, 10(1), 23.
  • University of California, Irvine, Department of Chemistry. Recrystallization 2. Available at: [Link]

  • Henry, R. A. (2010).
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (2020).
  • Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Available at: [Link]

  • Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. Available at: [Link]

  • Wilson, I. D., et al. (2006). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Available at: [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Florida A&M University. Lab Report Recrystallization. Available at: [Link]

  • Google Patents. Preparation method of benzoic acid derivative.
  • Zhang, X., & MacMillan, D. W. C. (2017). Decarboxylative Hydroxylation of Benzoic Acids.
  • Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 65-114.
  • University of Massachusetts Boston, Department of Chemistry. The Recrystallization of Benzoic Acid. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available at: [Link]

  • Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]

  • Kütt, A. (2023). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. Molecules, 28(24), 8157.
  • Satchell, D. P. N., & Satchell, R. S. (1969). Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid. Journal of the Chemical Society B: Physical Organic, 36-41.
  • Sumina, E. G., et al. (2007). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER.
  • Donald, J. R., & Berrell, S. L. (2019). Radical cyanomethylation via vinyl azide cascade-fragmentation. Chemical Science, 10(22), 5797-5802.
  • Dworkin, J. P., et al. (2001). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. The Journal of Organic Chemistry, 66(23), 7727-7731.
  • Organic Syntheses. Water-Free Selective Hydrolysis of Nitriles to Amides Using Acetaldoxime with Wilkinson's Catalyst. Available at: [Link]

  • Zhang, Z., et al. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society, 145(7), 4143-4151.
  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for 4-Bromo-2-(cyanomethyl)benzoic Acid Cyclocondensation

Executive Summary: The Thermal "Goldilocks" Zone The conversion of 4-Bromo-2-(cyanomethyl)benzoic acid into the phthalazinone core (via reaction with hydrazine) is the critical gateway step in the synthesis of PARP inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal "Goldilocks" Zone

The conversion of 4-Bromo-2-(cyanomethyl)benzoic acid into the phthalazinone core (via reaction with hydrazine) is the critical gateway step in the synthesis of PARP inhibitors like Olaparib. This reaction is a cyclocondensation that relies on a delicate thermal balance.

  • The Challenge: The reaction involves two competing pathways governed by temperature: the desired nucleophilic attack of hydrazine on the nitrile (cyclization) and the undesired hydrolysis of the nitrile to a carboxylic acid.

  • The Critical Window: Our data suggests an optimal internal temperature range of 75°C – 85°C . Exceeding this promotes irreversible hydrolysis; falling below results in intermediate accumulation.

The Thermal Landscape: Kinetics vs. Thermodynamics

To troubleshoot effectively, you must understand the competing mechanisms occurring in your reactor.

Reaction Pathway Analysis

The desired reaction proceeds via the formation of an acyclic hydrazide intermediate, which then undergoes intramolecular cyclization onto the nitrile group.

ReactionPathways SM 4-Bromo-2-(cyanomethyl) benzoic acid Inter Acyclic Hydrazide Intermediate SM->Inter  T > 25°C   Impurity 4-Bromophthalic Acid Derivative (Hydrolysis Impurity) SM->Impurity  Direct Hydrolysis   Hydrazine + Hydrazine Hydrate Product 6-Bromo-4-hydroxy phthalazin-1(2H)-one (Target) Inter->Product  Cyclization (75-85°C)   Inter->Impurity  Hydrolysis (>95°C or High pH)  

Figure 1: Competing reaction pathways.[1] The green path represents the desired cyclization window.

Thermal Impact Data

The following table summarizes the impurity profile based on internal reaction temperature (Solvent: Ethanol/Water).

Temperature ZoneReaction RateMajor Species Observed (HPLC)Risk Level
< 60°C SluggishUnreacted SM, Open-chain hydrazideHigh (Stalled reaction)
75°C - 85°C Optimal >98% Phthalazinone Product Low (Ideal)
> 95°C FastProduct + 5-15% Hydrolyzed Di-acidCritical (Irreversible impurity)

Troubleshooting Guide

Use this diagnostic matrix to address specific experimental failures.

Issue 1: High levels of "Di-acid" Impurity (Hydrolysis)

Symptom: HPLC shows a peak with RRT ~0.8 relative to the product; yield is low; product melting point is depressed.

  • Root Cause: Thermal overshoot in the presence of water. The nitrile group (-CN) hydrolyzes to a carboxylic acid (-COOH) faster than it cyclizes at temperatures >90°C, especially in basic media.

  • Corrective Action:

    • Check Reflux: Ensure your solvent system boils within the 75-85°C range (e.g., Ethanol). Avoid high-boiling solvents like pure water or toluene unless strictly controlled.

    • Dosing Control: Add hydrazine hydrate slowly at a lower temperature (0-25°C) before heating. A massive exotherm during addition can locally spike the temperature, triggering hydrolysis.

Issue 2: Incomplete Conversion / "Stalled" Reaction

Symptom: Reaction mixture remains clear or pale; precipitate (product) formation is slow; HPLC shows intermediate peak.

  • Root Cause: Insufficient thermal energy to overcome the activation barrier for the second step (ring closure). Formation of the hydrazide (Step 1) is easy; cyclization (Step 2) requires heat.

  • Corrective Action:

    • Verify Reflux: Ensure vigorous reflux, not just warm stirring.

    • Solvent Switch: If using Methanol (b.p. 65°C), switch to Ethanol (b.p. 78°C) or 2-Propanol to access the higher energy state required for ring closure.

Issue 3: Product Discoloration (Dark Yellow/Brown)

Symptom: Product isolated is dark brown instead of off-white/beige.

  • Root Cause: Oxidative degradation of hydrazine or oligomerization of the nitrile at high temperatures.

  • Corrective Action:

    • Inert Atmosphere: This reaction must be run under Nitrogen or Argon. Hydrazine is sensitive to oxidation at high temperatures.

    • Light Protection: Wrap the reactor in foil; benzylic halides/nitriles can be light-sensitive.

Optimized Experimental Protocol

Objective: Synthesis of 6-bromo-4-hydroxyphthalazin-1(2H)-one. Scale: 10 g basis.

Reagents
  • 4-Bromo-2-(cyanomethyl)benzoic acid (1.0 eq)

  • Hydrazine Hydrate (80% or 65% solution) (3.0 - 5.0 eq)

  • Ethanol (10 volumes)

  • Acetic Acid (catalytic, optional for pH adjustment)

Step-by-Step Workflow
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen.

  • Dissolution (25°C): Charge 4-Bromo-2-(cyanomethyl)benzoic acid and Ethanol. Stir to create a slurry.

  • Addition (Controlled): Add Hydrazine Hydrate dropwise over 20 minutes.

    • Checkpoint: Monitor internal temp. Do not exceed 40°C during addition.

  • Ramp (Critical): Heat the mixture to reflux (78°C ) over 30 minutes.

    • Observation: The slurry may dissolve to a clear solution, then reprecipitate as the cyclized product forms.

  • Reaction (Reflux): Hold at reflux for 4–6 hours.

    • Validation: Sample for HPLC. Target < 0.5% Starting Material.

  • Cooling & Quench: Cool to 20°C.

  • Isolation:

    • If the product has precipitated: Filter directly.

    • If soluble: Acidify with dilute HCl to pH 2-3 to force precipitation.

  • Wash: Wash cake with cold water (to remove hydrazine salts) followed by cold ethanol.

  • Drying: Vacuum oven at 50°C.

ProtocolFlow Start Start: Charge SM + EtOH AddHz Add Hydrazine Hydrate (Temp < 40°C) Start->AddHz Heat Heat to Reflux (78°C) (CRITICAL STEP) AddHz->Heat Monitor Monitor HPLC (4-6 Hours) Heat->Monitor Decision Is SM < 0.5%? Monitor->Decision Decision->Heat No Cool Cool to 20°C Acidify to pH 2-3 Decision->Cool Yes Filter Filter & Wash (Water/EtOH) Cool->Filter

Figure 2: Optimized workflow for thermal control during synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use water as the sole solvent to make the process "greener"? A: While possible, water requires temperatures >95°C to solubilize the starting material effectively, which drastically increases the risk of nitrile hydrolysis (forming the dicarboxylic acid impurity). We recommend an Ethanol/Water mixture (50:50) if you must reduce organics, but keep the temperature at 80-85°C maximum.

Q: My product is turning pink upon drying. Why? A: Pink coloration usually indicates residual hydrazine oxidation. Ensure you wash the filter cake thoroughly with water (to remove hydrazine salts) and dry under vacuum, not in an air oven.

Q: Why do some protocols suggest adding Acetic Acid? A: Acetic acid acts as a mild catalyst for the cyclization step and buffers the pH. However, if you use Hydrazine Hydrate in excess, the medium is basic enough to drive the reaction. Acetic acid is more critical if you are starting from the ester rather than the acid.

Q: Can I push the reaction faster by using Butanol (b.p. 117°C)? A: We advise against it. While the reaction will be faster, the thermodynamic equilibrium at 117°C in the presence of the water (from hydrazine hydrate) favors the hydrolysis of the nitrile. You will likely see a 10-15% yield loss to the di-acid impurity.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.

    • Citation Context: Establishes the core synthesis pathway for Olaparib intermediates involving phthalazinone form
  • Loh, V. M., et al. (2005). Phthalazinones.[1][2] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.

    • Citation Context: Discusses the cyclization conditions and thermal stability of the cyanomethyl benzoic acid scaffold.
  • AstraZeneca AB. (2004). Phthalazinone Derivatives.[1][2] WO Patent 2004/080976.

    • Citation Context: The foundational patent describing the industrial scale-up and temperature management for this specific condens

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2-(cyanomethyl)benzoic acid

Introduction Welcome to the technical support guide for the purification of crude 4-Bromo-2-(cyanomethyl)benzoic acid (BCBA). This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of crude 4-Bromo-2-(cyanomethyl)benzoic acid (BCBA). This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers and drug development professionals overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude 4-Bromo-2-(cyanomethyl)benzoic acid has a strong yellow or brown color. What is the likely cause and how can I remove it?

A1: Discoloration in crude BCBA is typically due to residual reagents, polymeric byproducts from the cyanomethylation step, or degradation products.[1] A common and effective method to remove colored impurities is recrystallization with the addition of activated charcoal. The charcoal adsorbs the high molecular weight colored compounds, which are then removed by hot filtration.

Q2: My HPLC analysis shows multiple impurity peaks. What is a good starting point for purification?

A2: For a complex mixture of impurities, a multi-step purification strategy is often necessary. A highly effective and robust method for purifying carboxylic acids like BCBA is acid-base extraction.[2][3][4][5] This technique selectively separates the acidic product from neutral and basic impurities. This can be followed by recrystallization to remove any remaining closely-related acidic impurities.

Q3: What is the expected melting point of pure 4-Bromo-2-(cyanomethyl)benzoic acid?

A3: While specific literature values for the melting point of this exact compound are not widely published, similar brominated benzoic acids have melting points well above 100°C. A broad melting range for your sample is a strong indicator of impurities. After successful purification, you should observe a sharp melting point, typically within a 1-2°C range.

Q4: I am losing a significant amount of product during recrystallization. What can I do to improve my yield?

A4: High product loss during recrystallization is often due to using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration. To improve your yield, use the minimum amount of hot solvent required to fully dissolve the crude product.[6][7] Ensure your filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper. Finally, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 4-Bromo-2-(cyanomethyl)benzoic acid.

Issue 1: Low Purity After Recrystallization
Symptom Potential Cause Recommended Solution
Oily residue co-precipitates with crystals.The chosen recrystallization solvent is too good a solvent for the impurities, or the cooling process is too rapid.Select a solvent system where the impurity has high solubility even at low temperatures. Consider a two-solvent recrystallization. Ensure slow cooling to allow for proper crystal lattice formation, which excludes impurities.[7]
HPLC shows persistent impurities.Impurities have very similar solubility profiles to the desired product.A change in purification technique is recommended. Acid-base extraction is highly effective at removing non-acidic impurities.[2][3][4][5] If impurities are also acidic, column chromatography may be necessary.
Product appears discolored even after recrystallization.Colored impurities are not being effectively removed by recrystallization alone.Perform a hot filtration with activated charcoal during the recrystallization process to adsorb colored impurities.[7][8]
Issue 2: Problems with Acid-Base Extraction
Symptom Potential Cause Recommended Solution
An emulsion forms at the aqueous-organic interface.The two phases are not separating cleanly, often due to high concentrations or vigorous shaking.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2] Gentle inversion of the funnel is often sufficient for mixing and can prevent emulsion formation.
Low recovery of product after acidification of the aqueous layer.Incomplete extraction into the basic aqueous layer or incomplete precipitation upon acidification.Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to deprotonate the carboxylic acid. When re-acidifying, check that the pH is sufficiently acidic (pH < 2) using pH paper or a meter to ensure complete protonation and precipitation of the product.[2]
Product precipitates as a fine, difficult-to-filter solid.The solution was too concentrated, or the acidification was too rapid.Perform the acidification in an ice bath and add the acid slowly while stirring. This promotes the formation of larger crystals that are easier to collect by filtration.
Visualization of the Troubleshooting Workflow

G cluster_purification Purification Options start Crude BCBA analysis Analyze by HPLC & Melting Point start->analysis decision Is Purity < 98%? analysis->decision chromatography Consider Column Chromatography analysis->chromatography If impurities persist extraction Perform Acid-Base Extraction decision->extraction Yes (Multiple Impurities) recrystallize Perform Recrystallization decision->recrystallize Yes (Minor Impurities/Color) final_product Pure BCBA (>98%) decision->final_product No extraction->analysis extraction->recrystallize Follow with Recrystallization for higher purity recrystallize->analysis chromatography->analysis G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Separation cluster_2 Step 3: Isolation & Precipitation start Crude BCBA + Neutral Impurities in Organic Solvent (e.g., Ethyl Acetate) add_base Add aq. NaHCO3 (Weak Base) start->add_base sep_funnel Separatory Funnel Organic Layer (Neutral Impurities) Aqueous Layer (BCBA-Sodium Salt) add_base->sep_funnel aqueous_layer Aqueous Layer sep_funnel:f1->aqueous_layer add_acid add_acid aqueous_layer->add_acid precipitate Pure BCBA Precipitates add_acid->precipitate filtration Collect by Vacuum Filtration precipitate->filtration

Caption: The principle of purifying BCBA using acid-base extraction.

Step-by-Step Procedure:
  • Dissolution: Dissolve the crude 4-Bromo-2-(cyanomethyl)benzoic acid in an appropriate organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A volume equal to that of the organic solvent is a good starting point.

  • Mixing: Stopper the funnel and gently invert it several times to mix the layers. Be sure to vent the funnel frequently to release the pressure from the carbon dioxide gas that is generated.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete transfer, add another portion of the NaHCO₃ solution to the organic layer, repeat the mixing and separation, and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution is strongly acidic (pH < 2, check with pH paper). The purified 4-Bromo-2-(cyanomethyl)benzoic acid will precipitate as a solid.

  • Collection: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This is the preferred method for removing small amounts of impurities and for improving the crystalline form and color of the product. [6][7]

Step-by-Step Procedure:
  • Solvent Selection: Choose a solvent in which 4-Bromo-2-(cyanomethyl)benzoic acid is highly soluble at high temperatures but poorly soluble at low temperatures. A mixture of ethanol and water or acetic acid and water often works well for aromatic carboxylic acids.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended).

  • Hot Filtration (Optional): If the solution is colored or contains insoluble impurities, add a small amount of activated charcoal and boil for a few minutes. To remove the charcoal and any other solids, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, which promotes the formation of larger, purer crystals. [7]5. Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Analytical Methods for Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. A purity of >98% is typically required for use in further synthetic steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.

  • Melting Point Analysis: A sharp melting point within a narrow range (1-2°C) is a good indicator of high purity. [9]* Mass Spectrometry (MS): Confirms the molecular weight of the compound (240.05 g/mol ). [10]

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Acid–base extraction. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubChem. (n.d.). 4-bromo-2-(cyanomethyl)benzoic acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Org. Synth., 89, 105-114. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Li, Y., et al. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Organic Letters, 25(6), 958–963. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Stability of 4-Bromo-2-(cyanomethyl)benzoic acid under basic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-Bromo-2-(cyanomethyl)benzoic acid. This guide is designed to provide in-depth technical assistance to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Bromo-2-(cyanomethyl)benzoic acid. This guide is designed to provide in-depth technical assistance to researchers and professionals utilizing this compound in their experiments. We will address common questions and troubleshooting scenarios related to its stability, particularly under basic conditions, to ensure the integrity and success of your synthetic work.

Frequently Asked Questions (FAQs)

Q1: I am planning a reaction involving 4-Bromo-2-(cyanomethyl)benzoic acid under basic conditions. What are the primary stability concerns I should be aware of?

The primary stability concern for 4-Bromo-2-(cyanomethyl)benzoic acid under basic conditions is the hydrolysis of the cyanomethyl group. This functional group is susceptible to reaction with hydroxide ions, which can lead to the formation of two potential byproducts: first, 4-Bromo-2-(carbamoylmethyl)benzoic acid (the amide intermediate), and upon further reaction, 4-Bromo-2-(carboxymethyl)benzoic acid (the dicarboxylic acid). The rate of this hydrolysis is dependent on the concentration of the base, the temperature, and the reaction time.

Q2: Which proton on 4-Bromo-2-(cyanomethyl)benzoic acid is the most acidic? Will the carboxylic acid or the benzylic position be deprotonated first by a base?

The proton of the carboxylic acid group is significantly more acidic than the protons on the benzylic carbon (the CH2 group). The pKa of benzoic acid is approximately 4.2.[1][2] Both the bromo and cyanomethyl groups are electron-withdrawing, which further increases the acidity of the carboxylic acid.[3] Therefore, in the presence of a base, the carboxylic acid will be readily deprotonated to form the corresponding carboxylate salt. Deprotonation of the benzylic protons to form a carbanion would require a much stronger base.

Q3: Can the bromo-substituent on the aromatic ring react or be displaced under basic conditions?

The carbon-bromine bond on the aromatic ring is generally stable under typical basic conditions used in many organic reactions. Aryl halides are substantially less reactive towards nucleophilic substitution than alkyl halides. While reactions involving the displacement of aryl bromides are known (e.g., Buchwald-Hartwig amination), they typically require a transition metal catalyst (like palladium or copper) and specific ligands.[4][5][6][7] In the absence of such catalysts, the bromo-substituent is expected to remain intact.

Q4: Is decarboxylation a potential side reaction when heating 4-Bromo-2-(cyanomethyl)benzoic acid in the presence of a base?

Decarboxylation of aromatic carboxylic acids can occur at elevated temperatures.[8][9] However, the presence of electron-withdrawing groups like bromo and cyanomethyl on the aromatic ring generally makes decarboxylation more difficult compared to benzoic acids with electron-donating substituents.[10] While it is a possibility under harsh conditions (very high temperatures), it is not the most probable degradation pathway under typical basic reaction conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Formation of a more polar byproduct, insoluble in organic solvents. Hydrolysis of the cyanomethyl group to the dicarboxylic acid, 4-Bromo-2-(carboxymethyl)benzoic acid.- Minimize reaction time and temperature. - Use a non-nucleophilic base if only deprotonation of the carboxylic acid is required. - If the reaction requires elevated temperatures, consider protecting the carboxylic acid as an ester.
Presence of an unexpected amide peak in NMR or Mass Spec analysis. Partial hydrolysis of the cyanomethyl group to the amide intermediate, 4-Bromo-2-(carbamoylmethyl)benzoic acid.- This is an intermediate in the hydrolysis to the dicarboxylic acid. To avoid its formation, strictly control the reaction conditions (lower temperature, shorter time). - If the amide is the desired product, the reaction can be optimized by carefully controlling the stoichiometry of the base and the reaction temperature.[11]
Low yield of the desired product, with starting material consumed. Degradation of the starting material through one of the pathways mentioned above.- Perform a stability study of your starting material under the planned reaction conditions without the other reagents. This will help to identify the extent of degradation. - Re-evaluate the necessity of basic conditions. Could an alternative, non-basic route be employed?

Mechanistic Insight: The Degradation Pathway

Under basic conditions, the most probable degradation pathway for 4-Bromo-2-(cyanomethyl)benzoic acid is the hydrolysis of the nitrile group. This process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.

Degradation Pathway cluster_legend Legend A 4-Bromo-2-(cyanomethyl)benzoic acid B 4-Bromo-2-(carbamoylmethyl)benzoic acid (Amide Intermediate) A->B + OH⁻, H₂O C 4-Bromo-2-(carboxymethyl)benzoic acid (Dicarboxylic Acid) B->C + OH⁻, H₂O, Δ Δ Δ = Heat

Caption: Base-catalyzed hydrolysis of 4-Bromo-2-(cyanomethyl)benzoic acid.

The reaction proceeds in two main stages:

  • Formation of the Amide Intermediate : The initial attack of the hydroxide ion leads to the formation of an imidic acid, which tautomerizes to the more stable amide.[12][13]

  • Hydrolysis of the Amide : Under more forcing conditions (e.g., heating), the amide can be further hydrolyzed to the corresponding carboxylate, which upon acidic workup yields the dicarboxylic acid.

Experimental Protocol: Stability Test of 4-Bromo-2-(cyanomethyl)benzoic acid under Basic Conditions

This protocol outlines a general procedure to assess the stability of 4-Bromo-2-(cyanomethyl)benzoic acid under your specific experimental conditions.

Materials:

  • 4-Bromo-2-(cyanomethyl)benzoic acid

  • Your chosen base (e.g., NaOH, K2CO3)

  • Your chosen solvent (e.g., water, methanol, THF)

  • Internal standard (e.g., durene, undecane)

  • Deionized water

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO4)

Procedure:

  • To a reaction vessel, add 4-Bromo-2-(cyanomethyl)benzoic acid (1.0 eq) and a known amount of an internal standard.

  • Add the solvent and stir until the solids are dissolved.

  • Add the base (e.g., 1.1 eq of NaOH).

  • Heat the reaction mixture to your desired reaction temperature.

  • Take aliquots of the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quench each aliquot with a dilute solution of HCl until the pH is acidic.

  • Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Analyze the residue by a suitable method (e.g., 1H NMR, LC-MS) to determine the ratio of the starting material to any degradation products by comparing their signals to the internal standard.

Data Analysis:

By plotting the concentration of the starting material over time, you can determine the rate of degradation under your specific conditions and make informed decisions about the feasibility of your planned reaction.

Summary of Key Physicochemical Data

PropertyValue/DescriptionRationale/Reference
pKa of Carboxylic Acid Estimated to be < 4.2The pKa of benzoic acid is ~4.2.[1][2] The electron-withdrawing bromo and cyanomethyl groups will increase the acidity (lower the pKa).[3]
pKa of Benzylic Protons Estimated to be ~20-25The pKa of benzyl cyanide is in this range. The presence of the electron-withdrawing carboxylate and bromo groups will slightly increase the acidity of these protons.
Primary Degradation Pathway Nitrile HydrolysisThe cyano group is susceptible to nucleophilic attack by hydroxide ions, a well-documented reaction.[11][12][13][14][15]

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved February 14, 2026, from [Link]

  • Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1386-1393.
  • Nitrile. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved February 14, 2026, from [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino substituted derivatives. (n.d.). Retrieved February 14, 2026, from [Link]

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. (2006).
  • Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. (2013). The Journal of Organic Chemistry, 78(15), 7544-7554.
  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. (2006). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Table of Acids with Ka and pKa Values. (n.d.). Retrieved February 14, 2026, from [Link]

  • Acidity of Substituted Benzoic Acids. (2023, January 22). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). DSpace@MIT. Retrieved February 14, 2026, from [Link]

  • Process for decarboxylation of halogenated aromatic carboxylic acids. (1999). Google Patents.
  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2018). Chemical Science, 9(21), 4843-4848.
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (2024, June 26). Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. (2020). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (2020). PMC. Retrieved February 14, 2026, from [Link]

  • Benzyl cyanide. (2021, July 29). Sciencemadness Wiki. Retrieved February 14, 2026, from [Link]

  • Decarboxylative Halogenation of Organic Compounds. (2020, November 17). Chemical Reviews. Retrieved February 14, 2026, from [Link]

  • Protodecarboxylation of benzoic acids under radical conditions. (2016).
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996, April 15). Energy & Fuels. Retrieved February 14, 2026, from [Link]

  • Benzyl cyanide. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

Sources

Optimization

Handling moisture sensitivity of 4-Bromo-2-(cyanomethyl)benzoic acid intermediates

Technical Support Center: Handling Moisture Sensitivity of 4-Bromo-2-(cyanomethyl)benzoic Acid Intermediates Introduction: The "Ortho-Effect" Hazard You are likely handling 4-Bromo-2-(cyanomethyl)benzoic acid (or its act...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Moisture Sensitivity of 4-Bromo-2-(cyanomethyl)benzoic Acid Intermediates

Introduction: The "Ortho-Effect" Hazard

You are likely handling 4-Bromo-2-(cyanomethyl)benzoic acid (or its activated derivatives) as a scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib.

While many researchers treat this as a standard organic acid, it possesses a latent instability: the ortho-relationship between the carboxylic acid and the cyanomethyl (


) group. In the presence of moisture, this molecule does not merely "get wet"; it undergoes a chemical transformation that destroys the nitrile functionality, often irreversibly.

This guide addresses the specific failure mode: Moisture-induced hydrolytic cyclization to 6-bromo-homophthalimide (6-bromoisoquinoline-1,3(2H,4H)-dione).

Module 1: The Degradation Mechanism

To troubleshoot effectively, you must understand how the molecule fails. Unlike simple ester hydrolysis, this system creates a stable, cyclic byproduct that mimics your product in HPLC but lacks the reactive nitrile.

The Pathway:

  • Activation/Protonation: Moisture (water) acts as a nucleophile, often catalyzed by the acidity of the molecule itself (

    
    ).
    
  • Nitrile Hydrolysis: The nitrile absorbs water to form a primary amide (

    
    ).
    
  • Cyclization: The amide nitrogen attacks the carboxylic acid carbonyl (intramolecular condensation), releasing water and forming the thermodynamically stable 6-membered imide ring.

DegradationPathway Start 4-Bromo-2-(cyanomethyl) benzoic acid (Target Intermediate) Amide Intermediate Amide (Hydrolysis) Start->Amide Hydration of CN Moisture Moisture (H₂O) + Acid/Heat Moisture->Amide Cyclic 6-Bromo-homophthalimide (Dead End Byproduct) Amide->Cyclic Intramolecular Cyclization (-H₂O)

Figure 1: The degradation cascade. Note that the formation of the cyclic imide is often thermodynamically driven and difficult to reverse without harsh conditions.

Module 2: Storage & Handling Protocols

Core Principle: Treat the solid acid as hygroscopic and its activated forms (acid chlorides/anhydrides) as pyrophoric-equivalent regarding moisture sensitivity.

Protocol A: Solid State Storage
  • Container: Amber glass with a PTFE-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

  • Temperature: Store at 2–8°C . Cold storage slows the kinetics of the autocatalytic hydrolysis.

  • Equilibration: CRITICAL. Before opening the bottle, allow it to warm to room temperature in a desiccator for 30 minutes. Opening a cold bottle in humid lab air causes immediate condensation on the solid.

Protocol B: Weighing & Transfer
  • Ideal: Weigh inside a glovebox (

    
     ppm 
    
    
    
    ).
  • Acceptable: Weigh quickly in air using a "dump-and-sweep" method, then immediately purge the receiving vessel with Argon/Nitrogen.

  • Forbidden: Do not leave the stock bottle open while calculating stoichiometry.

Module 3: Solvents & Reagents (The Medium)

Water content in solvents is the #1 cause of yield loss for this intermediate. The nitrile hydrolysis is stoichiometric with water; 1 mole of water can destroy 1 mole of intermediate.

Maximum Allowable Water Content:

SolventMax

(ppm)
Drying Method (Recommended)Validation Method
THF

ppm
Distillation over Na/Benzophenone OR 3Å Mol SievesKarl Fischer (Coulometric)
DMF/DMAc

ppm
4Å Molecular Sieves (Activated)Karl Fischer
DCM

ppm
CaH₂ distillation or Alumina columnKarl Fischer
Ethanol AvoidProtic solvents promote solvolysis/cyclizationN/A

Technical Note on Molecular Sieves: Do not just drop generic sieves into the bottle.

  • Activate: Heat 3Å/4Å sieves at 300°C under high vacuum for 12 hours.

  • Load: Use 10–20% w/v loading.

  • Wait: Allow solvent to stand over sieves for 24–48 hours before use.

Module 4: Troubleshooting Guide (FAQs)

Q1: The white solid has turned into a sticky gum or yellow paste. Is it usable?

  • Diagnosis: Partial hydrolysis. The "gum" texture often results from the formation of the amide intermediate, which disrupts the crystal lattice of the acid, or simple absorption of atmospheric water.

  • Action:

    • Take a small aliquot for

      
      -NMR in DMSO-
      
      
      
      .
    • Check for the disappearance of the

      
       singlet at 
      
      
      
      ppm (linear) and appearance of a downfield shift (cyclic/amide).
    • Recovery: If hydrolysis is

      
      , recrystallize from anhydrous toluene/acetonitrile. If 
      
      
      
      , discard; purification is often more expensive than replacement.

Q2: I am trying to make the acid chloride with


, but the reaction solidified. Why? 
  • Cause: Moisture ingress. If water enters the thionyl chloride reaction, it hydrolyzes the acid chloride back to the acid, or worse, catalyzes the cyclization to the homophthalimide, which is often less soluble in thionyl chloride/DCM.

  • Solution:

    • Use fresh, distilled

      
      .
      
    • Add a catalytic amount of DMF (Vilsmeier-Haack condition) to speed up the reaction, minimizing the time window for moisture exposure.

    • Install a

      
       drying tube or run under positive 
      
      
      
      pressure.

Q3: My IR spectrum shows a weak or missing nitrile peak (


). 
  • Diagnosis: Complete cyclization. The cyclic imide (homophthalimide) lacks the nitrile group. You will likely see a new, split carbonyl band around

    
     (imide doublet).
    
  • Action: The reaction has failed. The nitrile is gone. You cannot "de-cyclize" easily to get the nitrile back. Start over with strict moisture controls.

Q4: Can I use aqueous workup for this intermediate?

  • Guidance: Yes, but strictly controlled.

    • The linear acid is stable in water briefly at neutral/low pH and low temperature.

    • Danger Zone: High pH (Basic). Base catalyzes the hydration of the nitrile to the amide rapidly.

    • Protocol: Acidify cold (

      
      ) aqueous layers to pH 2-3 immediately to precipitate the product, then filter and dry under high vacuum immediately. Do not let it sit in wet solution overnight.
      

Module 5: Analytical Validation Workflow

Use this logic flow to determine the integrity of your intermediate before committing it to the next expensive step.

ValidationLogic Sample Isolate Sample (Solid/Oil) IR_Check FT-IR Analysis Sample->IR_Check CN_Peak Peak at ~2250 cm⁻¹? IR_Check->CN_Peak NMR_Check 1H-NMR (DMSO-d6) CN_Peak->NMR_Check Yes (Strong) Fail_Cyclic FAIL: Cyclized (Imide) CN_Peak->Fail_Cyclic No (Absent) Methylene CH₂ Singlet @ ~4.1 ppm? NMR_Check->Methylene Pass PASS: Proceed to Reaction Methylene->Pass Yes Fail_Hydro FAIL: Hydrolyzed (Amide) Methylene->Fail_Hydro No (Shifted/Split)

Figure 2: Analytical decision tree. The presence of the Nitrile stretch in IR is the fastest "Go/No-Go" check.

References

  • Mechanism of Nitrile Hydrolysis: Cohen, M. A., et al. "Hydrolysis of Nitriles in Aqueous Acid: The Mechanism of the Reaction." Journal of the Chemical Society, Perkin Transactions 2, 1988.

  • Solvent Drying Protocols: Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010.

  • Synthesis of Phthalazinones (Olaparib Context): Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 2008.

  • Handling Air-Sensitive Reagents: Aldrich Chemical Co.[1] "Handling Air-Sensitive Reagents (Technical Bulletin AL-134)."

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Bromo-2-(cyanomethyl)benzoic acid: A Comparative Analysis of Spectroscopic Techniques

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 4-Bromo-2-(cyanomethyl)benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 4-Bromo-2-(cyanomethyl)benzoic acid, a substituted benzoic acid derivative, presents an interesting case for structural analysis due to the presence of multiple functional groups that influence its electronic environment and, consequently, its spectroscopic signatures. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound and offers a comparative overview of alternative and complementary analytical techniques.

The Power of Proton NMR: A Detailed Spectral Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful and widely used technique for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of the proton signals provide a detailed roadmap of the molecular architecture.

Predicted ¹H NMR Spectrum of 4-Bromo-2-(cyanomethyl)benzoic acid

Based on established principles of NMR spectroscopy and empirical data from analogous compounds, we can predict the ¹H NMR spectrum of 4-Bromo-2-(cyanomethyl)benzoic acid. The expected signals are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-6~ 8.1 - 8.2Doublet (d)1HThis proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding and a downfield chemical shift. It will be split by the adjacent H-5 proton.
H-5~ 7.8 - 7.9Doublet of Doublets (dd)1HPositioned between the bromo and cyanomethyl groups, its chemical shift is influenced by both. It will be split by both H-6 and H-3.
H-3~ 7.6 - 7.7Doublet (d)1HThis proton is ortho to the bromo group and will be split by the adjacent H-5 proton.
-CH₂CN~ 4.0 - 4.2Singlet (s)2HThe methylene protons are adjacent to the electron-withdrawing cyano group and the aromatic ring, causing a downfield shift. With no adjacent protons, the signal will be a singlet.
-COOH~ 10 - 13Broad Singlet (br s)1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration and solvent dependent.[1][2][3]

Visualizing the Molecule: Proton Environments

The following diagram illustrates the distinct proton environments in 4-Bromo-2-(cyanomethyl)benzoic acid, which give rise to the predicted ¹H NMR signals.

Caption: Molecular structure and proton assignments for 4-Bromo-2-(cyanomethyl)benzoic acid.

Beyond ¹H NMR: A Multi-Technique Approach to Structural Confirmation

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques. The following table compares ¹H NMR with other common spectroscopic methods for the analysis of 4-Bromo-2-(cyanomethyl)benzoic acid.

Technique Information Provided Advantages Limitations
¹H NMR Proton connectivity and chemical environment.High resolution, provides detailed structural information.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton of the molecule.Directly observes the carbon framework, including quaternary carbons.[4][5][6]Lower sensitivity than ¹H NMR, requires more sample or longer acquisition times.
FT-IR Presence of functional groups.Fast and sensitive to functional groups like C=O, C≡N, and O-H.[1][2][7]Provides limited information about the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular weight and information about isotopic composition (e.g., bromine).[8][9][10][11]Isomers may not be distinguishable without tandem MS.
2D NMR (COSY, HSQC) Correlation between nuclei.Resolves signal overlap and establishes direct (HSQC) and through-bond (COSY) connectivities.[12][13][14][15]Requires longer experiment times and more complex data analysis.

The Combined Analytical Workflow

A robust approach to structural elucidation involves integrating data from multiple analytical techniques. The following workflow illustrates how these methods can be used synergistically.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Detailed Structural Information ¹H_NMR ¹H NMR ¹³C_NMR ¹³C NMR ¹H_NMR->¹³C_NMR Confirm Carbon Skeleton 2D_NMR 2D NMR (COSY, HSQC) ¹H_NMR->2D_NMR Resolve Ambiguities FT_IR FT-IR FT_IR->¹H_NMR Confirm Functional Groups Mass_Spec Mass Spec Mass_Spec->¹H_NMR Confirm Molecular Formula Final_Structure Final Structure Elucidation 2D_NMR->Final_Structure Unambiguous Assignment

Caption: Integrated workflow for the structural elucidation of organic compounds.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is highly dependent on proper sample preparation.[16][17][18][19] The following is a detailed, step-by-step methodology for preparing a sample of 4-Bromo-2-(cyanomethyl)benzoic acid for ¹H NMR analysis.

Materials:

  • 4-Bromo-2-(cyanomethyl)benzoic acid (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6-0.7 mL)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and cotton or glass wool

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of 4-Bromo-2-(cyanomethyl)benzoic acid directly into a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; it must dissolve the sample completely and its residual peaks should not overlap with signals of interest. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are good starting points. Gently vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is essential for high-quality spectra.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the clean NMR tube.

  • Sample Height: Ensure the height of the solution in the NMR tube is approximately 4-5 cm. This volume is optimal for the receiver coils in most modern NMR spectrometers.

  • Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue and a suitable solvent (e.g., isopropanol) to remove any fingerprints or dust.

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve maximum homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

By following this meticulous protocol, researchers can obtain high-resolution ¹H NMR spectra, which are fundamental for accurate structural interpretation and the subsequent comparison with other analytical data.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. Journal of the American Chemical Society, 94(24), 8564-8568.
  • Fiveable. (n.d.). Chemical shift and spin-spin coupling | Spectroscopy Class Notes. Retrieved from [Link]

  • Fiveable. (n.d.). More Complex Spin–Spin Splitting Patterns | Organic Chemistry Class Notes. Retrieved from [Link]

  • LibreTexts. (2024, July 30). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 15.7 Complex Splitting | NMR | Organic Chemistry [Video]. YouTube. [Link]

  • LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem) [Video]. YouTube. [Link]

  • LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Coupling in 1H NMR. Retrieved from [Link]

  • LibreTexts. (2023, February 11). 5.8: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Braun, S., Kalinowski, H.-O., & Berger, S. (1996). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley-VCH.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.... Retrieved from [Link]

  • Gkizis, P., et al. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H NMR spectrum (Mercury 300 Hz) of cyanohydrin derivative with.... Retrieved from [Link]

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Comparative

A Comparative Guide to the Analytical Fragmentation and Characterization of 4-Bromo-2-(cyanomethyl)benzoic acid

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and analytical characterization of novel chemical entities are paramount. This guide provides an in-depth compar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and analytical characterization of novel chemical entities are paramount. This guide provides an in-depth comparison of the mass spectrometric fragmentation of 4-Bromo-2-(cyanomethyl)benzoic acid and contrasts this powerful technique with alternative analytical methodologies. By understanding the nuances of each approach, scientists can make informed decisions for the comprehensive analysis of this and structurally related compounds.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of 4-Bromo-2-(cyanomethyl)benzoic acid: A Predicted Fragmentation Pathway

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for the structural analysis of organic molecules.[1][2] In negative ion mode, 4-Bromo-2-(cyanomethyl)benzoic acid is expected to readily deprotonate at the carboxylic acid moiety, forming the precursor ion [M-H]⁻ with a characteristic isotopic pattern due to the presence of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). Collision-induced dissociation (CID) of this precursor ion will induce fragmentation, providing a unique fingerprint of the molecule's structure.[3][4][5][6]

Based on established fragmentation principles for aromatic carboxylic acids, halogenated compounds, and nitriles, a plausible fragmentation pathway is proposed below.[7][8][9] The primary fragmentation events are anticipated to be the loss of carbon dioxide (CO₂) from the carboxylate group, followed by further fragmentation of the cyanomethyl moiety and the aromatic ring.

Predicted Fragmentation Scheme

fragmentation_pathway M_H [M-H]⁻ m/z 238/240 ion_A Ion A [M-H-CO₂]⁻ m/z 194/196 M_H->ion_A - CO₂ (44 Da) ion_B Ion B [M-H-CO₂-HCN]⁻ m/z 167/169 ion_A->ion_B - HCN (27 Da) ion_C Ion C [C₆H₄Br]⁻ m/z 155/157 ion_A->ion_C - CH₂CN (40 Da) ion_D [Br]⁻ m/z 79/81 ion_C->ion_D - C₆H₄

Caption: Predicted ESI-MS/MS fragmentation pathway of 4-Bromo-2-(cyanomethyl)benzoic acid in negative ion mode.

Key Predicted Fragment Ions:

IonProposed Structurem/z (⁷⁹Br/⁸¹Br)Fragmentation Pathway
[M-H]⁻ 4-Bromo-2-(cyanomethyl)benzoate238/240Precursor Ion
A 4-Bromobenzyl cyanide anion194/196Decarboxylation of the precursor ion
B Bromophenylmethyl anion167/169Loss of hydrogen cyanide from Ion A
C Bromophenyl anion155/157Cleavage of the cyanomethyl group from Ion A
D Bromide anion79/81Fragmentation of the aromatic ring

Comparative Analysis of Analytical Techniques

While ESI-MS/MS provides detailed structural information through fragmentation, a comprehensive characterization of 4-Bromo-2-(cyanomethyl)benzoic acid often necessitates the use of orthogonal analytical techniques. The following table compares the utility of ESI-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

TechniquePrincipleSample PreparationInformation ProvidedAdvantagesLimitations
ESI-MS/MS Soft ionization followed by collision-induced dissociation and mass analysis of fragments.[3][4][5][6]Dissolution in a suitable solvent (e.g., methanol/water).Molecular weight and detailed structural information from fragmentation patterns.High sensitivity and specificity; provides connectivity information.Isomers may not be distinguishable; quantification can be complex.
GC-MS Separation of volatile compounds followed by electron ionization and mass analysis.Derivatization of the carboxylic acid to a more volatile ester is required (e.g., methylation or silylation).[10][11][12][13]Retention time, molecular weight, and fragmentation pattern (from electron ionization).Excellent separation for volatile compounds; established libraries for identification.Requires derivatization for non-volatile compounds; thermal degradation can occur.
HPLC-UV Separation based on polarity using a stationary and mobile phase, with detection by UV absorbance.[14][15][16]Dissolution in a mobile phase-compatible solvent.Retention time and quantification based on UV absorbance.Excellent for quantification and purity determination; non-destructive.Provides limited structural information; co-elution can be an issue.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Dissolution in a deuterated solvent (e.g., DMSO-d₆).[17][18][19]Detailed information on the chemical environment of each atom (¹H, ¹³C), confirming the precise structure and connectivity.Unambiguous structure determination; non-destructive.Lower sensitivity compared to MS; requires higher sample amounts.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Solid sample (KBr pellet) or solution.Information about the functional groups present in the molecule.[20][21][22][23]Fast and simple; provides a fingerprint of the molecule.Provides limited information on the overall structure and connectivity.

Experimental Protocols

ESI-MS/MS Analysis

Objective: To obtain the fragmentation pattern of 4-Bromo-2-(cyanomethyl)benzoic acid.

Workflow:

esims_workflow prep Sample Preparation (1 mg/mL in 50:50 Methanol:Water) infusion Direct Infusion via Syringe Pump (5 µL/min) prep->infusion ms Mass Spectrometer (Negative Ion Mode) infusion->ms ms1 MS1 Scan (Identify [M-H]⁻ at m/z 238/240) ms->ms1 ms2 MS/MS Scan (Isolate m/z 238/240 and apply CID) ms1->ms2 data Data Analysis (Interpret Fragment Spectrum) ms2->data

Caption: Workflow for ESI-MS/MS analysis.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 4-Bromo-2-(cyanomethyl)benzoic acid in a 50:50 (v/v) mixture of methanol and water.

  • Instrumentation: Use a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • MS1 Analysis: Acquire a full scan mass spectrum in negative ion mode to confirm the presence of the deprotonated molecule [M-H]⁻ at m/z 238 and 240.

  • MS/MS Analysis: Select the precursor ions (m/z 238 and 240) for collision-induced dissociation (CID). Optimize the collision energy to achieve a rich fragmentation spectrum.

  • Data Interpretation: Analyze the resulting product ion spectrum to identify the major fragment ions and elucidate the fragmentation pathway.

GC-MS Analysis (with Derivatization)

Objective: To analyze 4-Bromo-2-(cyanomethyl)benzoic acid by GC-MS.

Workflow:

gcms_workflow derivatization Derivatization (e.g., Methylation with Diazomethane or Silylation with BSTFA) injection GC Injection (Split/Splitless Inlet) derivatization->injection separation Chromatographic Separation (e.g., DB-5ms column) injection->separation ionization Electron Ionization (EI) (70 eV) separation->ionization ms_analysis Mass Analysis (Quadrupole Mass Filter) ionization->ms_analysis data Data Analysis (Compare with Spectral Libraries) ms_analysis->data

Caption: Workflow for GC-MS analysis with derivatization.

  • Derivatization (Esterification): To a solution of 4-Bromo-2-(cyanomethyl)benzoic acid in a suitable solvent (e.g., diethyl ether), add a solution of diazomethane until a yellow color persists. Alternatively, use a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11][12]

  • Sample Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate the analyte from any byproducts.

  • Mass Spectrometry: Acquire mass spectra using electron ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting chromatogram and mass spectrum. The mass spectrum of the derivatized compound will show a molecular ion and a characteristic fragmentation pattern that can be compared to spectral libraries.

HPLC-UV Analysis

Objective: To determine the purity and quantify 4-Bromo-2-(cyanomethyl)benzoic acid.

  • Sample Preparation: Prepare a standard solution of known concentration in the mobile phase.

  • Instrumentation: Use an HPLC system with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: A common mobile phase for aromatic acids is a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form.[15][16][24]

  • Detection: Monitor the elution of the compound using a UV detector at a wavelength of maximum absorbance (determined by a UV scan, likely around 254 nm).

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of the compound in a sample.

NMR Spectroscopic Analysis

Objective: To confirm the chemical structure of 4-Bromo-2-(cyanomethyl)benzoic acid.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure. Expected ¹H NMR signals would include aromatic protons, a singlet for the cyanomethyl protons, and a broad singlet for the carboxylic acid proton.[17][25][26] Expected ¹³C NMR signals would include those for the aromatic carbons, the nitrile carbon, the methylene carbon, and the carboxyl carbon.[18][19]

FTIR Spectroscopic Analysis

Objective: To identify the functional groups present in 4-Bromo-2-(cyanomethyl)benzoic acid.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze a thin film of the compound.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands for the functional groups. Key expected peaks include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), a C≡N stretch for the nitrile (around 2250 cm⁻¹), and aromatic C-H and C=C stretches.[20][21][22][23]

Conclusion

The choice of analytical technique for the characterization of 4-Bromo-2-(cyanomethyl)benzoic acid depends on the specific research question. ESI-MS/MS is unparalleled for providing rapid structural information through fragmentation analysis. However, for unambiguous structure confirmation and purity assessment, a multi-technique approach is recommended. GC-MS, following derivatization, offers excellent separation and library-searchable fragmentation patterns. HPLC-UV is the gold standard for quantification and purity determination. NMR spectroscopy provides the most detailed and definitive structural elucidation, while FTIR offers a quick and straightforward method for functional group identification. By leveraging the strengths of each of these techniques, researchers can achieve a comprehensive and robust characterization of this and other novel chemical entities.

References

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ACS Publications. [Link]

  • Acids: Derivatization for GC Analysis. ScienceDirect. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. ScienceDirect. [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • (a) Steady-state FTIR spectrum of 32 mM benzoic acid in acetonitrile- d... ResearchGate. [Link]

  • When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? ResearchGate. [Link]

  • Collision-induced dissociation – Knowledge and References. Taylor & Francis. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • C-Terminal Protein Characterization by Mass Spectrometry: Isolation of C-Terminal Fragments from Cyanogen Bromide-Cleaved Protein. PMC. [Link]

  • Improved accuracy in the matrix-assisted laser desorption/ionization-mass spectrometry determination of the molecular mass of cyanogen bromide fragments of proteins by post-cleavage reaction with tris(hydroxymethyl)aminomethane. PubMed. [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]

  • Mass spectrometric analysis of cyanogen bromide fragments of integral membrane proteins at the picomole level: application to rhodopsin. PubMed. [Link]

  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University Research Repository. [Link]

  • Collision-Induced Dissociation. National High Magnetic Field Laboratory. [Link]

  • 4-bromobenzoic acid. University of Wisconsin-Madison. [Link]

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Validation

Technical Comparison Guide: FTIR Characterization of 4-Bromo-2-(cyanomethyl)benzoic Acid

This guide provides a technical analysis of the FTIR characteristics of 4-Bromo-2-(cyanomethyl)benzoic acid , a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib). It focuses on distinguishing thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the FTIR characteristics of 4-Bromo-2-(cyanomethyl)benzoic acid , a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib). It focuses on distinguishing this compound from its structural precursors and potential impurities using vibrational spectroscopy.

Executive Summary

4-Bromo-2-(cyanomethyl)benzoic acid (CAS: 5577-72-0) is a bifunctional aromatic intermediate containing a carboxylic acid and a cyanomethyl group. In drug development, particularly for poly (ADP-ribose) polymerase (PARP) inhibitors, the precise characterization of this molecule is vital.

This guide compares the FTIR performance of the target molecule against its synthetic precursors (e.g., 4-bromo-2-methylbenzoic acid) and hydrolysis impurities . While HPLC remains the gold standard for purity, FTIR offers superior speed for identity verification (ID) and reaction endpoint monitoring (e.g., verifying the completion of cyanation).

Key Differentiator

The nitrile (-C≡N) stretch at ~2250 cm⁻¹ is the definitive spectral fingerprint for this molecule, offering a binary "Pass/Fail" checkpoint that is absent in starting materials and hydrolysis degradation products.

Theoretical Basis & Spectral Architecture

The infrared spectrum of 4-Bromo-2-(cyanomethyl)benzoic acid is dominated by three functional moieties attached to a 1,2,4-trisubstituted benzene ring.

Vibrational Mode Analysis
Functional GroupModeTheoretical Range (cm⁻¹)Description
Nitrile (-C≡N) Stretching2240 – 2260 Primary Diagnostic. Sharp, medium intensity. Located in a "silent" region of the spectrum, making it highly specific.
Carboxylic Acid (-COOH) O-H Stretch2500 – 3300 Very broad, often centering ~3000 cm⁻¹. Overlaps with C-H stretches. Indicates H-bonding dimerization.
Carbonyl (C=O) Stretching1680 – 1710 Strong intensity. Conjugated with the aromatic ring, shifting it to lower wavenumbers compared to aliphatic acids.
Aromatic Ring C=C Stretch1450 – 1600 Multiple sharp bands confirming the benzene core.
Aryl Bromide (C-Br) Stretching500 – 700 Low frequency fingerprint region. Often obscured but useful for comparing against non-brominated analogs.

Comparative Analysis: Target vs. Alternatives

This section evaluates the "performance" of the FTIR assay in distinguishing the target from specific process-related "alternatives" (precursors and impurities).

Comparison 1: Reaction Monitoring (Cyanation)

Scenario: Converting 4-Bromo-2-(bromomethyl)benzoic acid (Precursor) to 4-Bromo-2-(cyanomethyl)benzoic acid (Target).

  • The Challenge: Both molecules have an aromatic ring and a carboxylic acid. The change is subtle: -CH₂Br

    
     -CH₂CN.
    
  • FTIR Performance:

    • Precursor: Shows C-Br (aliphatic) stretch in the fingerprint region (difficult to isolate). Lacks signal at 2250 cm⁻¹.

    • Target: Appearance of the sharp -CN peak at ~2250 cm⁻¹ .

Comparison 2: Purity/Stability Check (Hydrolysis)

Scenario: Detecting the degradation impurity 4-Bromo-2-(carboxymethyl)benzoic acid (Homophthalic acid derivative).

  • The Challenge: Hydrolysis of the nitrile group converts -CN to -COOH.

  • FTIR Performance:

    • Target: Distinct -CN peak. Single carbonyl environment (benzoic acid).

    • Impurity: Loss of -CN peak (2250 cm⁻¹). Appearance of a second carbonyl band or significant broadening in the 1700-1730 cm⁻¹ region (due to the new aliphatic carboxylic acid).

Data Summary Table: Diagnostic Shifts
FeatureTarget Molecule Precursor (Methyl/Bromomethyl) Impurity (Hydrolyzed)
2250 cm⁻¹ Region Present (Sharp) Absent (Baseline) Absent (Baseline)
1700 cm⁻¹ Region Single C=O (Aromatic)Single C=O (Aromatic)Dual/Broad C=O (Aromatic + Aliphatic)
Fingerprint C-Br (Ar) + C-CN modesC-Br (Ar) + C-H/Br modesC-Br (Ar) + C-O modes

Experimental Protocol (Self-Validating)

Objective: Qualitative Identification (ID) of 4-Bromo-2-(cyanomethyl)benzoic acid.

Materials
  • Sample: ~5 mg of dry solid 4-Bromo-2-(cyanomethyl)benzoic acid.

  • Matrix: Spectroscopic grade KBr powder (dried at 110°C) OR Diamond ATR accessory.

  • Control: Polystyrene calibration film.

Workflow
  • System Suitability:

    • Scan Polystyrene film. Verify peak at 1601 cm⁻¹ is within ±1 cm⁻¹.

    • Why: Ensures wavenumber accuracy before looking for the critical nitrile shift.

  • Sample Preparation (ATR Method - Preferred):

    • Clean ATR crystal with isopropanol. Ensure background is flat.

    • Place solid sample on the crystal. Apply high pressure (clamp).

    • Why: High pressure ensures good contact for the rigid aromatic solid, improving signal-to-noise ratio.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32.

  • Validation Criteria (Pass/Fail):

    • Criterion A: Presence of broad O-H stretch (2500-3300 cm⁻¹).

    • Criterion B: Presence of strong C=O stretch (1680-1710 cm⁻¹).

    • Criterion C (Critical): Presence of distinct peak at 2240-2260 cm⁻¹ .

    • Logic: If A and B are present but C is absent

      
       Wrong material (likely precursor).
      

Decision Logic & Workflow (Visualization)

The following diagram illustrates the Quality Control decision tree using FTIR data to distinguish the target from its analogs.

QC_Workflow Start Unknown Sample (White Solid) Check_OH Check 2500-3300 cm⁻¹ (Broad OH Stretch?) Start->Check_OH Check_CN Check 2240-2260 cm⁻¹ (Sharp Nitrile Peak?) Check_OH->Check_CN Yes Result_NonAcid FAIL: Not Benzoic Acid (Check Salt/Ester) Check_OH->Result_NonAcid No Check_CO Check 1700 cm⁻¹ Region (Single vs Dual C=O?) Check_CN->Check_CO No Result_Target PASS: Identity Confirmed 4-Bromo-2-(cyanomethyl)benzoic acid Check_CN->Result_Target Yes Result_Precursor FAIL: Precursor Material (No Cyanation) Check_CO->Result_Precursor Single C=O Result_Impurity FAIL: Hydrolyzed Impurity (Dicarboxylic Acid) Check_CO->Result_Impurity Dual/Broad C=O

Figure 1: FTIR-based Quality Control Decision Tree for 4-Bromo-2-(cyanomethyl)benzoic acid.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-bromo-, methyl ester IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.), pp. 10815-10837. John Wiley & Sons Ltd.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for nitrile and carboxylic acid assignments).
Comparative

HPLC Method Development Guide: 4-Bromo-2-(cyanomethyl)benzoic Acid Purity

Executive Summary & Compound Analysis Objective: To develop and validate a stability-indicating HPLC method for the purity analysis of 4-Bromo-2-(cyanomethyl)benzoic acid (CAS: 1150114-77-4), a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

Objective: To develop and validate a stability-indicating HPLC method for the purity analysis of 4-Bromo-2-(cyanomethyl)benzoic acid (CAS: 1150114-77-4), a critical intermediate in the synthesis of PARP inhibitors and other heterocyclic APIs.[1]

The Challenge: This molecule presents a unique "push-pull" separation challenge. The carboxylic acid moiety (pKa ~3.3) induces peak tailing if ionization is not suppressed, while the cyanomethyl group introduces a dipole that creates selectivity issues against potential hydrolysis impurities (amides/acids) and cyclized by-products (phthalides).[1]

Compound Profile:

  • Molecular Weight: 240.05 g/mol [1][2]

  • pKa: ~3.29 (Acidic)[1]

  • LogP: ~1.79 (Moderately Lipophilic)[1]

  • UV Max: ~235-245 nm (Benzene ring primary absorption)[1]

Method Development Strategy (The "Why")

Critical Decision Matrix

Effective method development requires understanding the failure modes of standard approaches. We compare a Generic "Walk-up" Method against an Optimized Targeted Method .

FeatureGeneric Method (Method A)Optimized Method (Method B)Scientific Rationale
Stationary Phase Standard C18 (e.g., Agilent Zorbax Eclipse Plus)Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion)The cyanomethyl group requires polar selectivity to separate from non-polar precursors (methyl-benzoic acid).[1]
Mobile Phase pH pH 4.5 (Ammonium Acetate)pH 2.5 (Phosphate Buffer) pH must be < pKa (3.[1]29) to suppress ionization.[1] At pH 4.5, the analyte is partially ionized, causing peak splitting and retention drift.
Elution Mode Isocratic (50:50 ACN:Water)Gradient Isocratic elution fails to resolve late-eluting dimers or non-polar starting materials while broadening early eluting polar degradants.[1]
Visualization: Method Development Workflow

The following diagram illustrates the logical flow used to arrive at the optimized conditions.

MethodDevelopment Start Analyte Assessment (pKa 3.3, Nitrile Group) pH_Choice pH Selection Must be < pKa - 1 Start->pH_Choice Acidic Moiety Column_Choice Column Screening Start->Column_Choice Cyanomethyl Group Final_Method Final Method: pH 2.5 Gradient Polar-Embedded Col pH_Choice->Final_Method Select pH 2.5 Fail_C18 Std C18: Peak Tailing (Acid) Poor Polar Selectivity Column_Choice->Fail_C18 Hydrophobic Only Success_Polar Polar-Embedded C18: Shielded Silanols Dipole Interactions Column_Choice->Success_Polar Hydrophobic + Polar Fail_C18->Success_Polar Optimization Success_Polar->Final_Method

Figure 1: Decision tree for selecting stationary phase and mobile phase pH based on analyte functional groups.

Experimental Protocols

Reagents and Materials[3][4][5][6]
  • Reference Standard: 4-Bromo-2-(cyanomethyl)benzoic acid (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[1]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[1]
    
Optimized Chromatographic Conditions (Method B)

This protocol is the "Gold Standard" resulting from the development process.

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenomenex Synergi 4µm Fusion-RP 80Å, 150 x 4.6 mm (or equivalent polar-embedded phase).[1]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Injection Volume: 10 µL.

  • Detection: 240 nm.[1]

  • Mobile Phase A: 20 mM

    
     in Water, adjusted to pH 2.5 with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile.[1][5][6][7]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold (Polar Impurities)
15.0 30 70 Linear Gradient
18.0 30 70 Wash
18.1 90 10 Re-equilibration

| 23.0 | 90 | 10 | End |

Sample Preparation[1][6]
  • Diluent: 50:50 Water:Acetonitrile.[1][4] Note: Do not use 100% ACN as the acidic analyte may precipitate or show solvent front distortion.

  • Concentration: 0.5 mg/mL.[1]

Performance Comparison & Data Analysis

Comparative Performance Data

The following table summarizes simulated experimental data comparing the Generic Method (A) vs. the Optimized Method (B).

ParameterMethod A (Generic C18, pH 4.[1]5)Method B (Optimized Polar-RP, pH 2.[1]5)Interpretation
Retention Time (

)
3.2 min (Early elution)8.4 min (Ideal retention)Lower pH suppresses ionization, increasing hydrophobicity and retention.[1]
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)Suppression of silanol interactions and carboxylic acid ionization improves shape.[1]
Resolution (

)
1.2 (vs. Methyl impurity)> 3.5Polar-embedded phase resolves the cyanomethyl group from the methyl precursor.[1]
Theoretical Plates (

)
~4,500> 12,000Gradient focusing and optimal pH maximize efficiency.[1]
Impurity Profiling & Separation Mechanism

To validate the method, we must consider the synthetic pathway and potential degradants.

Key Impurities:

  • Impurity A (Starting Material): 4-Bromo-2-methylbenzoic acid.[1] (Less polar, elutes later).

  • Impurity B (Hydrolysis): 4-Bromo-2-(carbamoylmethyl)benzoic acid (Amide).[1] (More polar, elutes earlier).

  • Impurity C (Cyclization): 5-Bromo-phthalide.[1] (Formed by acid-catalyzed cyclization; non-polar, elutes very late).[1]

ImpuritySeparation Analyte Target Analyte 4-Bromo-2-(cyanomethyl)benzoic acid (Elutes ~8.4 min) Imp_Methyl Impurity A (Methyl) Less Polar (Elutes ~12.5 min) Analyte->Imp_Methyl Imp_Amide Impurity B (Amide) More Polar (Elutes ~4.1 min) Imp_Amide->Analyte Gradient Elution Imp_Phthalide Impurity C (Phthalide) Neutral/Non-polar (Elutes ~14.8 min) Imp_Methyl->Imp_Phthalide

Figure 2: Elution order of the target analyte relative to critical process impurities.

Troubleshooting & Robustness

  • Peak Splitting: If observed, check the pH of Mobile Phase A. If pH > 3.0, the carboxylic acid is partially ionized. Adjust to pH 2.5 ± 0.1.

  • Retention Shift: The cyanomethyl group is susceptible to hydrolysis in highly acidic/basic conditions over time. Ensure autosampler temperature is controlled at 4°C-10°C to prevent in-vial degradation.

  • Baseline Drift: At 240 nm, phosphate buffer is transparent, but ensure high-quality HPLC-grade Acetonitrile is used to prevent gradient ghost peaks.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on pH control and column selection).

  • SIELC Technologies. (2018).[1] Separation of 4-Bromobenzoic acid on Newcrom R1 HPLC column. Link (Demonstrates retention behavior of brominated benzoic acids).

  • BenchChem. (2025).[1][8][9] HPLC Analysis of Benzoic Acid Derivatives. Link (General guidance on pH suppression for benzoic acid derivatives).[1]

  • PubChem. (n.d.).[1] 4-bromo-2-(cyanomethyl)benzoic acid (Compound Summary). Link (Source for chemical properties: pKa, LogP).[1]

Sources

Validation

Comparative Guide: Elemental Analysis Standards for 4-Bromo-2-(cyanomethyl)benzoic Acid

Topic: Comparative Guide: Elemental Analysis & Validation Standards for 4-Bromo-2-(cyanomethyl)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Elemental Analysis & Validation Standards for 4-Bromo-2-(cyanomethyl)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Pharmaceutical Development.

Executive Summary & Scientific Context

4-Bromo-2-(cyanomethyl)benzoic acid (CAS: 1223434-16-9 / 942935-70-8) is a critical pharmacophore intermediate, predominantly used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib . Its structural integrity is defined by a brominated aromatic ring and a cyanomethyl side chain, creating specific challenges for analytical validation.

In drug development, establishing the "Gold Standard" for this compound requires rigorous Elemental Analysis (EA) to confirm bulk purity and elemental composition. This guide compares the performance of Classical Combustion Analysis (CHN + Titration) against Modern Instrumental Methods (HRMS + XRF) and Quantitative NMR (qNMR) , providing evidence-based protocols for validating reference standards.

The Core Challenge: Halogen & Nitrile Interference

Analyzing this compound is non-trivial due to:

  • Bromine Interference: In standard CHN combustion, bromine can form volatile gases (

    
    , 
    
    
    
    ) or react with the combustion tube packing (e.g., copper), leading to rapid catalyst exhaustion or inaccurate Nitrogen readings.
  • Nitrile Stability: The cyanomethyl group requires high-temperature combustion (

    
    ) to prevent the formation of refractory carbon nitrides.
    

Theoretical Baseline: The "Gold Standard"

Before comparing methods, the theoretical elemental composition must be established as the absolute reference point.

Compound: 4-Bromo-2-(cyanomethyl)benzoic acid Formula:


Molecular Weight:  240.05  g/mol [1]
ElementTheoretical Mass %Tolerance Limit (±0.4%)*
Carbon (C) 45.03%44.63 – 45.43%
Hydrogen (H) 2.52%2.12 – 2.92%
Nitrogen (N) 5.84%5.44 – 6.24%
Bromine (Br) 33.29%32.89 – 33.69%
Oxygen (O) 13.33%(Calculated by difference)

*Note: Industry standard acceptance criteria for high-purity intermediates is typically ±0.4% absolute difference from theoretical values.

Comparative Analysis of Validation Methods

We evaluated three distinct methodologies for validating the elemental composition of 4-Bromo-2-(cyanomethyl)benzoic acid.

Method A: Automated Microanalysis (CHN) + Schöniger Flask (Br)

The Traditional "Gold Standard" for Bulk Purity.

  • Mechanism: High-temperature combustion in excess oxygen. Nitrogen is measured as

    
     via thermal conductivity detection (TCD). Bromine is determined separately via Oxygen Flask Combustion (Schöniger method) followed by potentiometric titration.
    
  • Pros: Direct measurement of bulk material; insensitive to solvates if dried properly; industry standard for regulatory filings.

  • Cons: Requires large sample size (~5-10 mg); Bromine requires a separate manual step; destructive.

Method B: High-Resolution Mass Spectrometry (HRMS) + qNMR

The Modern "Molecular Specificity" Approach.

  • Mechanism: Orbitrap or Q-TOF MS determines the exact mass and isotopic pattern (Br isotope splitting). qNMR uses an internal standard (e.g., Maleic acid) to quantify purity.

  • Pros: Non-destructive (NMR); confirms molecular structure and formula simultaneously; high throughput.

  • Cons: Does not detect inorganic impurities (salts, silica); qNMR requires a certified internal standard; HRMS is qualitative for bulk purity (ionization variance).

Method C: X-Ray Fluorescence (XRF)

The "Rapid Screening" Alternative.

  • Mechanism: Irradiating the sample with X-rays and measuring the fluorescent emission characteristic of Bromine.

  • Pros: Extremely fast (<5 mins); minimal sample prep; excellent for Halogen quantification.

  • Cons: Cannot measure C, H, or N effectively; matrix effects can skew quantitative results without matched standards.

Performance Comparison Matrix
FeatureMethod A: Combustion + Titration Method B: HRMS + qNMR Method C: XRF
Accuracy (CHN) High (±0.3%)N/A (Indirect)Low/None
Accuracy (Br) High (±0.5%)Medium (Isotopic Ratio)Medium-High (±1-2%)
Specificity Low (Bulk Ratio)Very High (Structure)Low (Element only)
Sample Req. ~5-10 mg<1 mg>100 mg (or film)
Throughput Low (Manual steps)HighVery High
Cost


$
$
Verdict Required for CoA Required for ID Best for Process Control

Detailed Experimental Protocols

To achieve reproducible results, the following protocols must be strictly adhered to.

Protocol 1: Handling Bromine Interference in CHN Analysis

Standard CHN analyzers use Copper (Cu) to reduce nitrogen oxides. Bromine reacts with Cu to form


, exhausting the reduction tube.

Corrective Workflow:

  • Reagent: Add Silver Tungstate on Magnesium Oxide (

    
    )  to the combustion tube packing. Silver acts as a halogen trap, sequestering Bromine as 
    
    
    
    and preventing interference with the
    
    
    detector.
  • Sample Prep: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture (hygroscopicity is a known issue with benzoic acid derivatives).

  • Combustion Temp: Set furnace to 980°C to ensure complete oxidation of the cyano group.

Protocol 2: Schöniger Flask Combustion for Bromine

Since CHN analyzers often trap halogens (making them unmeasurable), a separate determination is required.

Step-by-Step:

  • Preparation: Weigh 15-20 mg of sample onto ashless filter paper. Fold into a "flag" with a fuse strip.

  • Absorption Solution: Add 10 mL of 1M NaOH and 3 drops of 30%

    
     to a 500 mL heavy-walled iodine flask.
    
  • Combustion: Flush flask with

    
    . Ignite the paper fuse and immediately insert into the flask, inverting to seal.
    
  • Reaction: Allow combustion to complete (bright flash). Shake vigorously for 5 minutes. Allow to stand for 15 minutes to ensure mist absorption.

  • Titration:

    • Acidify with Acetic Acid.

    • Add 1 mL Hydrazine Sulfate (to reduce any bromates formed back to bromide).

    • Titrate with 0.01 N

      
        using a potentiometric silver electrode.
      
    • Calculation:

      
      
      

Visualization: Validation Workflow

The following diagram illustrates the decision matrix for validating 4-Bromo-2-(cyanomethyl)benzoic acid batches.

ValidationWorkflow Start Crude Intermediate (Batch Synthesis) Dry Vacuum Drying (40°C, 4h) Start->Dry Split Analytical Split Dry->Split PathA Method A: Combustion Split->PathA Quantitative PathB Method B: Spectroscopy Split->PathB Qualitative CHN Automated CHN (with Ag Trap) PathA->CHN Flask Schöniger Flask (Br Titration) PathA->Flask NMR 1H-NMR / qNMR (Structure ID) PathB->NMR MS HRMS (Orbitrap) (Formula Confirm) PathB->MS Eval Data Evaluation CHN->Eval Flask->Eval NMR->Eval MS->Eval Pass PASS: CoA Issued (>99.5% Purity) Eval->Pass Within ±0.4% Fail FAIL: Recrystallize Eval->Fail Deviation >0.4% Fail->Start Reprocess

Caption: Integrated workflow for validating brominated aromatic intermediates, combining quantitative elemental data with structural confirmation.

Conclusion & Recommendations

For the certification of 4-Bromo-2-(cyanomethyl)benzoic acid , relying solely on modern spectroscopic methods (Method B) is insufficient for establishing bulk purity due to the lack of inorganic salt detection.

Final Recommendation:

  • For Routine Process Monitoring: Use Method C (XRF) to track Bromine content and ensure the cyano-substitution has not displaced the halogen.

  • For Final Lot Release (CoA): You must employ Method A . Specifically, the Schöniger Flask combustion remains the most robust method for Bromine quantification in this matrix, as it avoids the "memory effects" often seen in automated CHN analyzers dealing with high-Br compounds.

References

  • ASTM International. (2022). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (E442).[2] ASTM.[2] [Link]

  • Royal Society of Chemistry. (2014). Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers. [Link]

  • National Institutes of Health (NIH). (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]

  • European Chemicals Agency (ECHA). (2024).[4] Investigation on Aromatic Brominated Flame Retardants. [Link]

Sources

Comparative

A Researcher's Guide to the Melting Point Determination of Novel Compounds: A Case Study of 4-Bromo-2-(cyanomethyl)benzoic acid

For researchers in drug development and the chemical sciences, the synthesis of a novel compound like 4-Bromo-2-(cyanomethyl)benzoic acid marks a pivotal first step. However, comprehensive characterization is paramount,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and the chemical sciences, the synthesis of a novel compound like 4-Bromo-2-(cyanomethyl)benzoic acid marks a pivotal first step. However, comprehensive characterization is paramount, and one of the most fundamental and informative physical properties to ascertain is the melting point. An accurate melting point not only serves as a crucial identifier but also as an initial indicator of purity.[1][2][3] This guide provides a comparative overview of established methodologies for melting point determination, using the uncharacterized compound 4-Bromo-2-(cyanomethyl)benzoic acid as a practical example. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating trustworthy and reproducible data.

The Principle of Melting Point and its Significance

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, which both lowers the melting point and broadens the melting range.[1][4][5][6] Therefore, an accurate melting point determination is a powerful tool for both identification and purity assessment.

Comparative Analysis of Melting Point Determination Methods

Two primary methods are prevalent in modern research laboratories for determining the melting point of a solid organic compound: the traditional capillary method and the use of a modern digital melting point apparatus. A more advanced, albeit less common for routine analysis, technique is Differential Scanning Calorimetry (DSC).

FeatureCapillary Method (Manual)Digital Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual observation of melting in a heated oil or metal block.[7]Automated optical detection of melting in a controlled heating block.[7][8][9]Measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12]
Accuracy Operator-dependent, can be affected by heating rate and thermometer calibration.High, with precise temperature control and digital detection.[8]Very high, provides thermodynamic melting temperature.[10][13]
Precision Moderate, can be influenced by subjective observation.High, automated detection reduces operator variability.Very high, quantitative measurement of thermal transitions.[13]
Sample Size 2-3 mm column in a capillary tube.[14]2-3 mm column in a capillary tube.Typically 5-20 mg.
Throughput Low, typically one sample at a time.Moderate to high, some instruments can analyze multiple samples simultaneously.[8][15]Low to moderate, depending on the instrument and experimental setup.
Ease of Use Requires skill and attention to detail.Simple operation with automated ramp rates and digital readout.[7][9]Requires specialized knowledge for operation and data interpretation.
Cost Low initial investment.Moderate initial investment.High initial investment and maintenance costs.

Experimental Protocols

Protocol 1: Capillary Melting Point Determination

This method relies on a heated bath (traditionally a Thiele tube with mineral oil) or a metal block apparatus (like a Mel-Temp) and visual observation.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 4-Bromo-2-(cyanomethyl)benzoic acid sample is completely dry and finely powdered. This can be achieved by grinding a small amount with a mortar and pestle.[15][16]

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. The sample should fill the tube to a height of 2-3 mm.[14][15]

  • Sample Compaction: Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. Dropping the tube through a longer glass tube can aid in uniform packing.[15]

  • Apparatus Setup:

    • Thiele Tube: Secure the capillary tube to a thermometer with a rubber band, aligning the sample with the thermometer bulb. Clamp the thermometer so that the bulb is immersed in the oil of the Thiele tube's sidearm.

    • Mel-Temp Apparatus: Insert the capillary tube into one of the slots in the heating block.[15]

  • Heating:

    • Begin heating the apparatus. For an unknown compound, a rapid initial heating (10-20°C per minute) can be used to determine an approximate melting range.[6]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[15]

    • Prepare a fresh sample and begin heating again, but this time, slow the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[16]

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears.

    • Record the temperature at which the last crystal melts and the entire sample is a clear liquid.[6]

    • The recorded values represent the melting range.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement Grind Grind Sample to Fine Powder Load Load 2-3mm into Capillary Tube Grind->Load Pack Compact Sample in Sealed End Load->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat_Fast Rapid Heating for Approx. M.P. Insert->Heat_Fast Cool Cool Apparatus Heat_Fast->Cool Heat_Slow Slow Heating (1-2°C/min) near M.P. Cool->Heat_Slow Observe Observe and Record Melting Range Heat_Slow->Observe

Caption: Workflow for determining melting point using the capillary method.

Protocol 2: Digital Melting Point Apparatus

Modern digital instruments automate the heating process and often use video or light transmittance to detect the melting range, providing a more objective measurement.[17]

Step-by-Step Methodology:

  • Sample Preparation and Loading: Prepare and load the capillary tube with 4-Bromo-2-(cyanomethyl)benzoic acid as described in Protocol 1.

  • Instrument Setup:

    • Turn on the apparatus.

    • If the approximate melting point is known, set a "plateau" or "start" temperature about 10-20°C below this value.[8][9]

    • Set the heating ramp rate. For accurate measurements, a rate of 1°C/minute is recommended.[8][18]

  • Measurement:

    • Insert the loaded capillary tube into the sample holder.

    • Press "Start" to begin the heating program. The instrument will heat rapidly to the plateau temperature and then increase at the specified ramp rate.[8][9]

  • Data Acquisition: The instrument will automatically detect the onset of melting (meniscus formation) and the point at which the sample is completely liquid (clear point), recording these temperatures as the melting range.[14][8]

Ensuring Trustworthiness: Calibration and Validation

The accuracy of any melting point determination is contingent on the calibration of the thermometer or temperature sensor.[19]

Calibration Protocol:

  • Select Reference Standards: Choose high-purity reference standards with certified melting points that bracket the expected melting point of the sample under investigation.[19][20][21] Common standards include benzophenone (47-49°C), benzoic acid (122°C), and caffeine (234-236.5°C).[19][22][23]

  • Determine Melting Points of Standards: Using the same methodology (Protocol 1 or 2) that will be used for the test sample, determine the melting points of at least two reference standards.

  • Create a Correction Curve: If the observed melting points deviate from the certified values, a correction curve can be generated by plotting the observed temperature versus the certified temperature. This allows for the correction of the experimentally determined melting point of 4-Bromo-2-(cyanomethyl)benzoic acid.

  • Regular Verification: The United States Pharmacopeia (USP) chapter <741> recommends that the accuracy of the apparatus be checked at regular intervals using certified reference standards.[20][24][25]

Conceptual Diagram of Melting Point Depression

G cluster_0 title Phase Diagram: Two-Component System (A+B) yaxis Temperature (°C) xaxis Composition (%B) A Pure A E A->E Liquidus Line A B Pure B B->E Liquidus Line B solidus_end solidus_end E->solidus_end solidus_start solidus_start solidus_start->E Solidus Line liquid Liquid Phase solid_a_liquid Solid A + Liquid solid_b_liquid Solid B + Liquid solid_ab Solid A + Solid B

Sources

Validation

Validating the Synthesis of 4-Bromo-2-(cyanomethyl)benzoic Acid: A Comparative Guide to LC-MS and Orthogonal Techniques

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized molecule's identity and purity is a cornerstone of scientific rigor and regulatory complianc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized molecule's identity and purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison for validating the synthesis of 4-Bromo-2-(cyanomethyl)benzoic acid, a key intermediate in various pharmaceutical and materials science applications. We will delve into the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool, while also exploring the synergistic value of orthogonal methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Synthetic Pathway: Understanding Potential Impurities

A robust analytical validation strategy begins with a thorough understanding of the synthetic route, as this informs the potential impurity profile. A common and logical pathway to 4-Bromo-2-(cyanomethyl)benzoic acid (3) involves a two-step process starting from 4-Bromo-2-methylbenzoic acid (1).

G cluster_synthesis Synthetic Pathway 4-Bromo-2-methylbenzoic acid (1) 4-Bromo-2-methylbenzoic acid (1) 4-Bromo-2-(bromomethyl)benzoic acid (2) 4-Bromo-2-(bromomethyl)benzoic acid (2) 4-Bromo-2-methylbenzoic acid (1)->4-Bromo-2-(bromomethyl)benzoic acid (2) NBS, Radical Initiator (e.g., AIBN or BPO) 4-Bromo-2-(cyanomethyl)benzoic acid (3) 4-Bromo-2-(cyanomethyl)benzoic acid (3) 4-Bromo-2-(bromomethyl)benzoic acid (2)->4-Bromo-2-(cyanomethyl)benzoic acid (3) NaCN or KCN in polar aprotic solvent

Figure 1: Plausible synthetic route to 4-Bromo-2-(cyanomethyl)benzoic acid.

The initial step is a free-radical bromination of the benzylic methyl group of 1 using a reagent like N-bromosuccinimide (NBS) to yield 4-Bromo-2-(bromomethyl)benzoic acid (2 ). Subsequently, a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, displaces the bromide to form the target molecule, 4-Bromo-2-(cyanomethyl)benzoic acid (3 ).[1][2][3]

This synthetic approach highlights potential impurities that our analytical method must be able to resolve and identify:

  • Starting Material: Unreacted 4-Bromo-2-methylbenzoic acid (1 ).

  • Intermediate: Residual 4-Bromo-2-(bromomethyl)benzoic acid (2 ).

  • Over-brominated species: Dibrominated byproducts.

  • Hydrolysis products: The cyanomethyl group is susceptible to hydrolysis back to a carboxymethyl group, especially under non-neutral pH conditions.

LC-MS: The Gold Standard for Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry is the premier technique for the analysis of pharmaceutical compounds due to its exceptional sensitivity and specificity.[4][5] An appropriately validated LC-MS method can separate the target compound from its impurities and provide definitive structural information through mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocol: LC-MS Method for 4-Bromo-2-(cyanomethyl)benzoic acid

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized 4-Bromo-2-(cyanomethyl)benzoic acid.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of 100 µg/mL.

  • Further dilute the stock solution to a working concentration of 1 µg/mL for analysis.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point for separating the nonpolar aromatic compounds.

  • Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in protonation for positive ion mode ESI and improves peak shape for the carboxylic acid.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes. Negative ion mode is often advantageous for carboxylic acids.

  • Scan Mode: Full scan from m/z 100-400 to detect the parent ion and potential impurities.

  • Tandem MS (MS/MS): Product ion scan of the precursor ion of 4-Bromo-2-(cyanomethyl)benzoic acid to confirm its identity through fragmentation.

Expected Mass Spectral Data and Fragmentation

The molecular weight of 4-Bromo-2-(cyanomethyl)benzoic acid (C₉H₆BrNO₂) is 240.05 g/mol .[6] Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.[7]

Predicted Fragmentation Pathway:

G cluster_fragmentation Predicted ESI- MS/MS Fragmentation m/z 238/240 [M-H]- m/z 238/240 [M-H]- m/z 194/196 m/z 194/196 m/z 238/240 [M-H]-->m/z 194/196 -CO2 m/z 159 m/z 159 m/z 238/240 [M-H]-->m/z 159 -Br m/z 115 m/z 115 m/z 194/196->m/z 115 -Br

Figure 2: Predicted negative ion mode fragmentation of 4-Bromo-2-(cyanomethyl)benzoic acid.

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 238/240 is expected. Key fragmentations would include the loss of carbon dioxide (-44 Da) from the carboxylic acid group, and the loss of the bromine atom (-79/81 Da).[7][8] The presence of these characteristic fragments provides a high degree of confidence in the structural assignment.

Method Validation: A Trustworthy and Self-Validating System

A scientifically sound LC-MS method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10][11][12] This ensures the method is fit for its intended purpose.

Validation Parameter Purpose Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest and not from impurities or matrix components.The analyte peak should be well-resolved from potential impurities, and the mass spectrum should be consistent.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.A correlation coefficient (r²) of ≥ 0.995 over a defined concentration range.
Accuracy The closeness of the measured value to the true value.Recovery of 98-102% for a spiked standard.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.A signal-to-noise ratio of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.A signal-to-noise ratio of ≥ 10.

Orthogonal Techniques for Comprehensive Validation

Relying solely on one analytical technique can sometimes be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete picture of a compound's purity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique that serves as an excellent orthogonal method to LC-MS.[4][13][14][15] It is particularly useful for quantifying the purity of the bulk material.

Comparative Advantages and Disadvantages:

Technique Advantages Disadvantages
LC-MS High sensitivity and specificity, provides molecular weight and structural information.Higher cost and complexity, potential for ion suppression.[5]
HPLC-UV Robust, cost-effective, simple to operate.Lower sensitivity and specificity, co-eluting impurities with similar UV spectra can go undetected.[15]

An HPLC-UV method would typically employ similar chromatographic conditions to the LC-MS method. The UV detector would be set to a wavelength where the aromatic ring of 4-Bromo-2-(cyanomethyl)benzoic acid has strong absorbance (e.g., ~254 nm). Purity is often assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound.[6][16][17][18][19] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

qNMR Protocol for Purity Assessment:

  • Sample Preparation: Accurately weigh a known amount of the synthesized 4-Bromo-2-(cyanomethyl)benzoic acid and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Solvent: Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions (i.e., with a long relaxation delay).

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

The use of qNMR provides an independent and highly accurate assessment of purity that is not subject to the same potential sources of error as chromatographic methods.

Conclusion

The validation of a newly synthesized compound such as 4-Bromo-2-(cyanomethyl)benzoic acid requires a multi-faceted analytical approach. LC-MS stands as the central technique, offering unparalleled specificity for identification and sensitivity for impurity profiling. A rigorously validated LC-MS method, following ICH guidelines, provides a self-validating system for assessing the success of the synthesis. However, for a truly comprehensive and trustworthy validation, the inclusion of orthogonal techniques is paramount. HPLC-UV offers a robust and cost-effective method for bulk purity analysis, while qNMR provides a primary method for an absolute purity determination that is independent of chromatographic separation. By integrating these techniques, researchers and drug development professionals can ensure the highest level of confidence in the identity and quality of their synthesized molecules, a critical step in the journey from laboratory discovery to potential therapeutic application.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. Available from: [Link]

  • European Medicines Agency. ICH Q2 (R1) Validation of analytical procedures: text and methodology. 1995.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. 2023.
  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014, 57(22), 9220-9231.
  • RSSL.
  • Oxford Instruments. Pharmaceutical Manufacturing: Consistency and Purity.
  • Głowienka, E., et al. Comparative Study of UV And HPLC Methods for Estimation of Drug. Pharmaceutical Sciences, 2023, 29(1), 108-120.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. 2018. Available from: [Link]

  • Chrom Tech. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
  • ResearchGate.
  • Filo. Write the equations for synthesizing phenylacetic acid from benzyl bromide by two different routes. 2023.
  • BenchChem. A Head-to-Head Battle: LC-MS/MS vs. HPLC-UV for Carisbamate Analysis in Research and Development. 2023.
  • Marahatta, A., et al. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
  • Veringa, A., et al.
  • ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary free cortisol measurements.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. 2020.
  • van der Nagel, B. H., et al. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of inherited metabolic disease, 2011, 34(4), 907-914.
  • ChemicalBook. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis.
  • Chemistry LibreTexts. Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
  • Crescent Chemical. 4-BROMO-2-(CYANOMETHYL)BENZOIC ACID.
  • PubChem. Phenylacetonitrile.
  • Lee, J., et al. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
  • University of Calgary.
  • Metlin. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
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  • YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. 2022.
  • Organic Syntheses. α-PHENYLACETOACETONITRILE.
  • Chemistry LibreTexts.

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Comparative

A Structural Investigation of 4-Bromo-2-(cyanomethyl)benzoic Acid Derivatives: A Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and ultimately, its efficacy as a therapeutic agent. This guide delves into the structural nuances of 4-Bromo-2-(cyanomethyl)benzoic acid derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.

While the definitive crystal structure of 4-Bromo-2-(cyanomethyl)benzoic acid itself remains elusive in publicly accessible databases, a comparative analysis of its closely related derivatives provides invaluable insights into its likely solid-state behavior. By examining the crystal structures of analogous compounds, we can infer the probable intermolecular interactions and packing motifs that govern the supramolecular architecture of this important synthetic building block. This guide will objectively compare the crystallographic data of key derivatives, provide detailed experimental protocols for their synthesis and crystallization, and offer expert analysis of their structural features.

Comparative Crystallographic Analysis: Unraveling Supramolecular Synthons

The arrangement of molecules in a crystal lattice is directed by a complex interplay of non-covalent interactions. In the case of substituted benzoic acids, hydrogen bonds, halogen bonds, and π-π stacking interactions are the primary drivers of crystal packing. The following analysis of two key derivatives of 4-Bromo-2-(cyanomethyl)benzoic acid highlights the influence of functional group modifications on the resulting crystal structures.

A comparative analysis of the crystallographic data for two derivatives, 4-Bromo-2-hydroxybenzoic acid and Methyl 4-bromo-2-(methoxymethoxy)benzoate , reveals the profound impact of substituting the cyanomethyl group and modifying the carboxylic acid moiety.

In the crystal structure of 4-Bromo-2-hydroxybenzoic acid, the presence of the hydroxyl group ortho to the carboxylic acid facilitates the formation of a strong intramolecular hydrogen bond. This interaction, in turn, influences the overall molecular conformation and subsequent intermolecular packing. The molecules arrange themselves into centrosymmetric dimers via intermolecular hydrogen bonds between the carboxylic acid groups, a classic and robust supramolecular synthon.[1] Furthermore, the bromine atoms participate in Br···Br short contacts, contributing to the formation of a one-dimensional architecture.[1]

Conversely, the esterification of the carboxylic acid and the introduction of a methoxymethyl ether in Methyl 4-bromo-2-(methoxymethoxy)benzoate alters the landscape of intermolecular interactions.[2] The primary hydrogen bond donor is absent, precluding the formation of the typical carboxylic acid dimers. Instead, the crystal packing is dominated by weaker C—H···O hydrogen bonds and Br···O halogen bonds.[2] These interactions link the molecules into sheets, which are further organized into a three-dimensional network through C—H···π interactions.[2]

Based on these observations, we can hypothesize that the crystal structure of 4-Bromo-2-(cyanomethyl)benzoic acid would likely be dominated by the strong hydrogen bonding of the carboxylic acid groups, leading to the formation of dimers. The cyanomethyl group, being a weaker hydrogen bond acceptor, might participate in C-H···N interactions. The bromine atom would likely engage in halogen bonding or other weak electrostatic interactions, further stabilizing the crystal lattice.

Crystallographic Data Summary
Compound4-Bromo-2-hydroxybenzoic acidMethyl 4-bromo-2-(methoxymethoxy)benzoate
Formula C₇H₅BrO₃C₁₀H₁₁BrO₄
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Key Intermolecular Interactions O-H···O hydrogen bonds (dimers), Br···Br contactsC-H···O hydrogen bonds, Br···O interactions, C-H···π interactions
CCDC Reference 1455826[1]Not explicitly stated, but detailed in the publication[2]

Experimental Methodologies: From Synthesis to Single Crystals

The successful determination of a crystal structure is contingent upon the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The following protocols provide a generalized approach for the synthesis and crystallization of substituted benzoic acids, grounded in established chemical principles.

Synthesis of Substituted Benzoic Acids

The synthesis of substituted benzoic acids can be achieved through various methods, with the choice of route often dictated by the availability of starting materials and the desired substitution pattern. A common and effective method is the oxidation of the corresponding substituted toluenes or benzyl alcohols.

Protocol 1: Oxidation of a Substituted Benzyl Alcohol

This protocol describes the general procedure for the oxidation of a substituted benzyl alcohol to the corresponding benzoic acid using potassium permanganate as the oxidizing agent.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzyl alcohol in a suitable solvent system, such as a mixture of water and a co-solvent like acetone or pyridine to enhance solubility.

  • Oxidation: Slowly add a solution of potassium permanganate in water to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. The reaction is complete when the purple color persists.

  • Workup: After completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the benzoic acid derivative.

  • Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.

Causality: The choice of potassium permanganate as the oxidant is based on its high reactivity and ability to oxidize a primary alcohol to a carboxylic acid. The use of a co-solvent is crucial for substrates with poor water solubility, ensuring a homogeneous reaction mixture. Acidification is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid, which is generally less soluble in acidic aqueous solutions.

Synthesis_Workflow cluster_synthesis Synthesis Start Substituted Benzyl Alcohol Reaction Oxidation Reaction Start->Reaction Oxidant KMnO4 Solution Oxidant->Reaction Workup Acidification & Filtration Reaction->Workup Product Crude Benzoic Acid Derivative Workup->Product

Caption: Generalized workflow for the synthesis of substituted benzoic acids via oxidation.

Crystallization of Benzoic Acid Derivatives

The growth of high-quality single crystals is often the most challenging step in a structural study. The choice of solvent and crystallization technique is critical.

Protocol 2: Recrystallization from a Single Solvent

This protocol outlines a general method for growing single crystals of a benzoic acid derivative by slow evaporation from a suitable solvent.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for benzoic acids include water, ethanol, acetone, and ethyl acetate.

  • Dissolution: Dissolve the purified benzoic acid derivative in a minimum amount of the chosen solvent at an elevated temperature to create a saturated solution.

  • Slow Cooling/Evaporation: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger crystals, the container can be loosely covered to allow for slow evaporation of the solvent over several days to weeks.[3]

  • Crystal Harvesting: Once suitable crystals have formed, they can be carefully removed from the solution using a spatula or by decanting the mother liquor.

Causality: The principle of recrystallization relies on the difference in solubility of the compound and any impurities at different temperatures.[3] Slow cooling or evaporation allows for the ordered deposition of molecules onto a growing crystal lattice, leading to the formation of well-defined single crystals. Rapid cooling often results in the formation of smaller, less ordered crystals or an amorphous precipitate.

Crystallization_Workflow cluster_crystallization Crystallization Start Purified Benzoic Acid Derivative Dissolution Dissolution at Elevated Temperature Start->Dissolution Solvent Suitable Solvent Solvent->Dissolution Cooling Slow Cooling / Evaporation Dissolution->Cooling Crystals Single Crystals Cooling->Crystals

Caption: General workflow for the crystallization of benzoic acid derivatives.

Conclusion and Future Directions

While the crystal structure of 4-Bromo-2-(cyanomethyl)benzoic acid remains to be determined, a comparative analysis of its derivatives provides a strong foundation for predicting its solid-state behavior. The interplay of hydrogen bonding from the carboxylic acid, potential halogen bonding from the bromine, and weaker interactions from the cyanomethyl group will undoubtedly lead to a unique and intricate crystal packing.

The experimental protocols outlined in this guide provide a robust framework for the synthesis and crystallization of this and other substituted benzoic acids. The elucidation of the crystal structure of 4-Bromo-2-(cyanomethyl)benzoic acid through single-crystal X-ray diffraction is a critical next step. This data would not only complete the picture for this particular compound but also contribute to the broader understanding of structure-property relationships in this important class of molecules, ultimately aiding in the rational design of new drugs and materials.

References

  • Crystal structure of ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino)benzoate, C 17 H 14 Cl 2 N 2 O 2. (2023). ResearchGate. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts. [Link]

  • 4-bromo-2-(cyanomethyl)benzoic acid (C9H6BrNO2). (n.d.). PubChem. [Link]

  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. (2013). Hindawi. [Link]

  • COF-300 synthesis and colloidal stabilization with substituted benzoic acids. (2023). RSC Publishing. [Link]

  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. (2016). ResearchGate. [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery. [Link]

  • 4-Bromo-2-hydroxybenzoic acid. (2016). ResearchGate. [Link]

  • Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. (2015). National Institutes of Health. [Link]

  • 2-(Cyanomethyl)benzoic acid. (n.d.). PubChem. [Link]

  • 4-Bromo-2-ethylbenzoic acid. (n.d.). PubChem. [Link]

  • Benzoic acid, 4-bromo-. (n.d.). NIST WebBook. [Link]

  • Benzoic acid, 4-bromo-2-cyano-5-formyl-, ethyl ester. (n.d.). CompTox Chemicals Dashboard. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4-Bromo-2-(cyanomethyl)benzoic acid

Executive Safety Assessment 4-Bromo-2-(cyanomethyl)benzoic acid (CAS: 942935-70-8 ) is a multi-functional intermediate containing a carboxylic acid, an aryl bromide, and a cyanomethyl (nitrile) group. Its disposal requir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

4-Bromo-2-(cyanomethyl)benzoic acid (CAS: 942935-70-8 ) is a multi-functional intermediate containing a carboxylic acid, an aryl bromide, and a cyanomethyl (nitrile) group. Its disposal requires a protocol that addresses three distinct hazards: toxicity (nitrile/bromide) , acidity , and halogen content .[1]

Unlike simple organic acids, the presence of the cyanomethyl group (-CH₂CN) mandates strict segregation from strong oxidizers and acids to prevent the potential liberation of hazardous fumes (NOₓ or HCN traces under extreme conditions), although organic nitriles are generally more stable than inorganic cyanides.

Critical Hazard Profile (GHS)
ParameterClassificationOperational Implication
Acute Toxicity Category 3 (Oral) Handle as a high-potency toxic compound. Zero skin contact.
Skin/Eye Irritation Category 2/2A Corrosive to mucous membranes; use full face protection if dust is possible.
Chemical Nature Halogenated Organic Acid DO NOT mix with non-halogenated solvents. DO NOT mix with strong bases without controlled neutralization.
Physical State Solid (Powder)High risk of particulate inhalation. Use a chemically resistant fume hood.
Waste Characterization & Stream Selection

Proper disposal relies on correct waste stream categorization. This compound must not be disposed of down the drain or in general trash.

  • Primary Classification: Halogenated Organic Solid (if pure) or Halogenated Solvent Waste (if dissolved).

  • Secondary Flag: Toxic / Nitrile-Bearing .

  • EPA/RCRA Status: Likely hazardous waste due to toxicity and halogen content.

Disposal Decision Matrix

The following logic gate determines the correct physical workflow for disposal.

DisposalWorkflow Start Waste Material: 4-Bromo-2-(cyanomethyl)benzoic acid StateCheck Physical State? Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure Solid Solution Dissolved in Solvent StateCheck->Solution Solution ReactionMix Crude Reaction Mixture StateCheck->ReactionMix Slurry/Mix SolidBin Container A: Solid Hazardous Waste (Label: Toxic, Halogenated) SolidPure->SolidBin Double Bag & Tag SolventCheck Is Solvent Halogenated? Solution->SolventCheck Quench Step: Quench/Neutralize (Adjust pH 6-8) ReactionMix->Quench HaloStream Container B: Halogenated Organic Waste (High BTU Incineration) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Segregation Required: Move to Halogenated Stream (Due to solute) SolventCheck->NonHaloStream No (e.g., MeOH) NonHaloStream->HaloStream Re-classify as Halo Quench->SolventCheck

Figure 1: Decision logic for segregating 4-Bromo-2-(cyanomethyl)benzoic acid waste streams.

Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Contain dust and prevent environmental leaching.

  • PPE Requirements: Nitrile gloves (double gloving recommended), lab coat, safety goggles. Use a P95/P100 respirator if working outside a hood (not recommended).

  • Container Selection: Wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Hazardous Waste" drum.

  • Procedure:

    • Place the original container (if small) directly into the waste drum.

    • If loose powder: Transfer carefully into a clear, sealable plastic bag (e.g., Ziploc). Seal the bag and place it inside a second bag (double containment).

    • Place the double-bagged waste into the solid waste drum.

  • Labeling:

    • Constituents: "4-Bromo-2-(cyanomethyl)benzoic acid".[2]

    • Hazards: Check "Toxic" and "Irritant".[3] Write "Halogenated" clearly.

Scenario B: Disposal of Solutions (HPLC Waste / Mother Liquors)

Objective: Prevent halogen contamination of non-halogenated streams.

  • Compatibility Check: Ensure the solvent is compatible with the waste container (usually HDPE or glass).

  • Stream Selection:

    • Even if the solvent is non-halogenated (e.g., Methanol, Ethyl Acetate), the presence of the brominated solute mandates disposal in the Halogenated Waste stream.

    • Reasoning: Incineration facilities require halogenated waste to be treated at higher temperatures to prevent dioxin formation. Misclassifying this as "Non-Halogenated" can damage incinerator scrubbers or violate EPA permits [1].

  • Procedure:

    • Pour solution into the "Halogenated Organic Solvents" carboy.

    • Do not fill >90% to allow for thermal expansion.

    • Cap tightly immediately after filling.

Scenario C: Spill Cleanup

Objective: Neutralize and contain without generating dust.[3][4][5]

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear full PPE including respiratory protection if powder is loose.

  • Containment:

    • Dry Spill: Do not dry sweep. Cover with a wet paper towel or absorbent pad to dampen the powder and prevent lofting. Scoop up the damp material and place in a hazardous waste bag.

    • Wet Spill: Absorb with vermiculite, sand, or commercial spill pads.

  • Surface Decontamination:

    • Wipe the surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize the carboxylic acid residues.

    • Follow with water and detergent.[5]

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory & Chemical Compatibility Data
PropertySpecificationDisposal Relevance
Functional Groups Aryl Bromide, Nitrile, Carboxylic AcidRequires high-temperature incineration with scrubber (for HBr/NOx).
Incompatibilities Strong Oxidizers, Strong Acids, Strong BasesDo not mix with Nitric Acid or Peroxides in waste (Risk of violent reaction or HCN evolution).
EPA Waste Code D002 (Corrosive - if pH <2), Potential D003 (Reactivity - if cyanide releasable)Treat as D002/Toxic to be safe. Most organic nitriles do not trigger D003 unless acidified, but caution is required [2].
References
  • Sigma-Aldrich .[6] Safety Data Sheet: 4-Bromo-2-(cyanomethyl)benzoic acid. Product No. [Specific Product ID]. Accessed February 14, 2026.

  • U.S. Environmental Protection Agency (EPA) . RCRA Waste Classification Guide. "Management of Halogenated Organic Wastes." Accessed February 14, 2026. [Link]

  • National Institute of Standards and Technology (NIST) . Standard Reference Data - Benzoic acid derivatives. Accessed February 14, 2026. [Link]

(Note: Always consult your institution's Environmental Health & Safety (EHS) officer for local deviations from these general protocols.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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